molecular formula C8H14N2O3 B1315703 Methyl (2-methyl-3-oxopiperazin-2-yl)acetate CAS No. 534603-48-0

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B1315703
CAS No.: 534603-48-0
M. Wt: 186.21 g/mol
InChI Key: VPMAVZLWTGPNJV-UHFFFAOYSA-N
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Description

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate is a chemical building block based on the piperazin-2-one (ketopiperazine) scaffold, a structure of high significance in medicinal chemistry. Piperazine and piperazinone moieties are frequently incorporated into bioactive molecules and FDA-approved drugs, often to optimize the pharmacokinetic properties of a compound or to serve as a core scaffold for arranging pharmacophoric groups . Specifically, derivatives containing a 3-oxopiperazine (piperazin-2-one) core are valuable intermediates in the synthesis of more complex molecules for drug discovery campaigns . This ester-functionalized piperazinone is designed for use by pharmaceutical and organic chemistry researchers as a key synthon in the construction of potential therapeutic agents. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(5-6(11)13-2)7(12)9-3-4-10-8/h10H,3-5H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMAVZLWTGPNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551869
Record name Methyl (2-methyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534603-48-0
Record name Methyl (2-methyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 89852-17-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and physicochemical properties—conformational flexibility, the presence of two modifiable nitrogen centers, and favorable pharmacokinetic attributes—have cemented its role in a vast array of therapeutic agents. From antipsychotics and antidepressants to antihistamines and anticancer drugs, the piperazine moiety is a testament to the power of a versatile chemical framework. This guide delves into a specific, functionalized derivative, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, providing a comprehensive technical overview for researchers aiming to harness its potential.

Compound Profile: Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

This section provides the fundamental physicochemical and structural information for the title compound.

PropertyValue
CAS Number 89852-17-5[1][2]
Molecular Formula C₇H₁₂N₂O₃[1][2]
Molecular Weight 172.18 g/mol [1]
IUPAC Name methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate
Synonyms (3-Oxo-piperazin-2-yl)-acetic acid methyl ester, Methyl (3-oxopiperazin-2-yl)acetate, Methyl 2-(3-oxo-2-piperazinyl)acetate[1][2]
Appearance Solid (predicted)[2]
Purity Typically ≥95% from commercial suppliers

Structural Representation:

Caption: Structure of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Synthesis and Manufacturing

A likely approach would start from an optically pure amino acid, which is converted into a 1,2-diamine. This diamine can then undergo annulation to form the desired 2,3-substituted piperazine ring system.[3][5]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of the Diamine Precursor: The synthesis would likely commence with a protected form of alanine methyl ester. The ester would be reduced to the corresponding aldehyde, followed by reductive amination with a protected amine to yield a protected 1,2-diaminopropane derivative. The choice of protecting groups is crucial to ensure selective deprotection in later steps.

  • Step 2: Introduction of the Acetate Moiety: The less sterically hindered primary amine of the diamine precursor would be alkylated with methyl bromoacetate under basic conditions to introduce the methyl acetate side chain.

  • Step 3: Cyclization to the Piperazinone Core: Selective deprotection of one of the amino groups, followed by intramolecular cyclization, would form the 3-oxopiperazine ring. This amide bond formation could be facilitated by standard coupling reagents or by heating.

  • Step 4: Final Deprotection: Removal of the remaining protecting group would yield the target compound, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Causality in Experimental Choices:

  • Starting Material: The use of an optically pure amino acid as a starting material allows for the stereospecific synthesis of the target molecule.

  • Protecting Groups: Orthogonal protecting groups are essential to control the regioselectivity of the reactions and to allow for stepwise deprotection.

  • Reaction Conditions: The choice of reagents and reaction conditions at each step would be optimized to maximize yield and minimize side reactions.

Mechanism of Action: Inferred from the Piperazine Class

While the specific molecular targets of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate have not been explicitly elucidated in the available literature, the broad biological activities of piperazine derivatives offer insights into its potential mechanisms of action. Piperazine-containing compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Potential Signaling Pathway Interactions:

G cluster_0 Potential Mechanisms of Action A Methyl (2-methyl-3-oxopiperazin-2-yl)acetate B GPCR Modulation (e.g., Dopamine, Serotonin Receptors) A->B C Enzyme Inhibition (e.g., Kinases, Proteases) A->C D Ion Channel Blockade (e.g., Calcium, Potassium Channels) A->D E Cellular Signaling Cascades B->E C->E D->E F Physiological Response E->F

Caption: Potential mechanisms of action for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

The diverse pharmacological profiles of piperazine derivatives suggest that Methyl (2-methyl-3-oxopiperazin-2-yl)acetate could exhibit activity in several key areas:

  • Central Nervous System (CNS): Many piperazine-containing drugs target CNS receptors, such as dopamine and serotonin receptors, and have applications as antipsychotics and antidepressants.[7]

  • Antimicrobial Activity: The piperazine scaffold is present in numerous antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

  • Anticancer Properties: Certain piperazine derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting cell cycle progression in cancer cells.

Applications in Drug Discovery

The structural features of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate make it an attractive starting point for the development of novel therapeutic agents. The presence of a chiral center, a reactive secondary amine, and a methyl ester group provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

Therapeutic AreaRationale
Neuropsychiatric Disorders Based on the prevalence of the piperazine scaffold in CNS-active drugs, this compound could be a precursor for novel treatments for depression, anxiety, or schizophrenia.[7]
Infectious Diseases The piperazine core is a known pharmacophore for antimicrobial and antifungal activity. Derivatives could be explored for their efficacy against a range of pathogens.
Oncology The potential for piperazine derivatives to exhibit anticancer properties suggests that this compound could serve as a scaffold for the development of new chemotherapeutic agents.
Metabolic Diseases Some piperazine derivatives have been investigated for their potential in treating metabolic disorders. Further derivatization could lead to compounds with activity in this area.

Analytical Methodologies

The characterization and quality control of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate would rely on a combination of standard analytical techniques.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the arrangement of atoms in the molecule.[8][9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.[8][9][10][12] Fragmentation patterns observed in MS/MS experiments can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for separating it from any starting materials, byproducts, or impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely be employed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the amide and the ester, and the N-H bond of the secondary amine.

Self-Validating Protocol for Purity Assessment by HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines. The peak area of the main component should be greater than 95% of the total peak area for a high-purity sample.

Safety and Handling

Based on the GHS classification for the closely related compound "Methyl 2-(3-oxopiperazin-2-yl)acetate", the following safety precautions should be observed.[1]

GHS Hazard Information:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Ingestion: Do not eat, drink, or smoke when handling this compound.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Future Perspectives

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate represents a promising, yet underexplored, building block in medicinal chemistry. Future research efforts should focus on:

  • Development of a robust and scalable synthesis: A well-documented and optimized synthetic route is crucial for making this compound more accessible to the research community.

  • Elucidation of its biological activity: A thorough screening of this compound against a panel of biological targets would help to identify its primary mechanism of action and potential therapeutic applications.

  • Library synthesis and structure-activity relationship (SAR) studies: The synthesis and biological evaluation of a library of derivatives will be essential for optimizing its pharmacological properties and identifying lead compounds for further development.

The continued exploration of functionalized piperazine scaffolds like Methyl (2-methyl-3-oxopiperazin-2-yl)acetate will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • David Publishing Company. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. [Link]

  • Chamakuri, S., Tang, S. A., Tran, K. A., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(11):3405. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • Mohammed, H. J., & Magtoof, M. S. Synthesis and Characterization of the 1,3- Oxazepine Derivatives. Chemical Methodologies. 2023;7(10):780-788. [Link]

  • ResearchGate. Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

  • MDPI. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. [Link]

  • Al-Ostath, A., et al. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. 2023;13(45):31899-31922. [Link]

  • Lorkowski, M. M., et al. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Metabolites. 2012;2(4):1030-1055. [Link]

  • DigitalCommons@TMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Padwa, A., et al. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. 2007;2007(4):240-258. [Link]

  • ResearchGate. Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. [Link]

  • Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of PharmTech Research. 2012;4(4):1611-1615. [Link]

  • PubMed. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. [Link]

  • ResearchGate. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. [Link]

  • Google Patents.
  • Mohammad, K. M., Ahmed, M. R., & Mahmoud, M. H. Synthesis and characterization of some new (1, 3-Oxazepine) derivative from 6- methyl 2-thiouracil and study their biological activity. Tikrit Journal of Pure Science. 2017;22(2):67-81. [Link]

  • MDPI. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. [Link]

  • Google Patents.
  • National Institutes of Health. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

  • National Institutes of Health. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]

  • PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Methyl (2-methyl-3-oxopiperazin-2-yl)acetate: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, contribute to favorable pharmacokinetic profiles.[1] A significant subset of this structural class is the piperazin-2-one motif, which introduces a lactam functionality, further expanding the chemical space for drug design. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: methyl (2-methyl-3-oxopiperazin-2-yl)acetate . While direct literature on this exact compound is sparse, this document, written from the perspective of a Senior Application Scientist, will extrapolate from established synthetic methodologies, reactivity principles of related analogs, and the broad therapeutic relevance of the piperazinone core to provide a robust and scientifically grounded resource for researchers in drug discovery and development.

Nomenclature and Structural Features

The correct IUPAC name for the compound of interest is methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate . It features a piperazin-2-one heterocyclic core with a methyl group and a methyl acetate substituent both attached to the C2 position.

Identifier Value Source
IUPAC Name methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate-
CAS Number Not available-
Molecular Formula C₈H₁₄N₂O₃-
Molecular Weight 186.21 g/mol -
Canonical SMILES CC1(C(=O)NCCNC1)CC(=O)OC-

Proposed Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a linear precursor containing a 1,2-diamine and a suitable dicarbonyl equivalent. A Dieckmann-type cyclization of an N-substituted amino acid ester is a promising approach.[2][3][4]

G Target Methyl (2-methyl-3-oxopiperazin-2-yl)acetate Precursor_A Linear Diamide Ester Precursor Target->Precursor_A Intramolecular Cyclization (e.g., Dieckmann) Precursor_B N-(2-amino-1-methylethyl)alanine methyl ester Precursor_A->Precursor_B Acylation Precursor_C1 Methyl 2-(chloroacetamido)propanoate Precursor_B->Precursor_C1 Precursor_C2 1,2-Diaminopropane Precursor_B->Precursor_C2

Figure 1: Retrosynthetic analysis for the synthesis of the target molecule.
Step-by-Step Proposed Synthesis

This proposed synthesis begins with readily available starting materials and employs robust and well-documented chemical transformations.

Step 1: Synthesis of N-Boc-1,2-diaminopropane

The synthesis of the key diamine intermediate can be achieved from a commercially available Boc-protected amino acid.

  • Protocol:

    • To a solution of N-Boc-L-alanine in a suitable aprotic solvent (e.g., THF), add a coupling agent such as isobutyl chloroformate, followed by N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

    • Reduce the Weinreb amide with a mild reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding aldehyde.

    • Perform a reductive amination on the aldehyde using ammonia and a reducing agent like sodium cyanoborohydride to introduce the second amine group.

    • Protect the newly introduced amine with a suitable protecting group if necessary for subsequent steps.

Step 2: Synthesis of Methyl 2-(chloroacetamido)propanoate

This intermediate can be prepared from L-alanine methyl ester hydrochloride.

  • Protocol:

    • Dissolve L-alanine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for instance, triethylamine (TEA), to neutralize the hydrochloride salt.

    • Cool the solution in an ice bath and add chloroacetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the product.

Step 3: Coupling and Cyclization to form the Piperazinone Ring

The final steps involve the coupling of the two key intermediates followed by an intramolecular cyclization.

  • Protocol:

    • React the N-Boc-1,2-diaminopropane with methyl 2-(chloroacetamido)propanoate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF). This will form the linear precursor.

    • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM).

    • Induce intramolecular cyclization of the resulting amine by heating in a suitable solvent, possibly with the addition of a mild base to facilitate the ring closure, to form the desired methyl (2-methyl-3-oxopiperazin-2-yl)acetate.[5]

G cluster_0 Synthesis of Precursors cluster_1 Assembly and Cyclization Alanine L-Alanine Chloroacetyl_Ala Methyl 2-(chloroacetamido)propanoate Alanine->Chloroacetyl_Ala Esterification, Acylation Diamine N-Boc-1,2-diaminopropane Coupling Coupling Diamine->Coupling Chloroacetyl_Ala->Coupling Deprotection Boc Deprotection Coupling->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Target Methyl (2-methyl-3-oxopiperazin-2-yl)acetate Cyclization->Target

Figure 2: Proposed synthetic workflow for the target molecule.

Chemical Reactivity and Derivatization

The structure of methyl (2-methyl-3-oxopiperazin-2-yl)acetate offers several sites for chemical modification, making it an attractive scaffold for generating a library of analogs for structure-activity relationship (SAR) studies.

  • N-Alkylation/N-Arylation: The secondary amine at the N4 position is a prime site for functionalization. Standard N-alkylation conditions, such as reacting with an alkyl halide in the presence of a base, can be employed.[6] Palladium-catalyzed Buchwald-Hartwig amination can be used to introduce aryl or heteroaryl substituents.[1]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[7][8][9] Given the potential for steric hindrance at the quaternary center, milder conditions using lithium hydroxide or enzymatic hydrolysis might be necessary to avoid degradation of the piperazinone ring.[10]

  • Amide Coupling: The resulting carboxylic acid from ester hydrolysis is a versatile handle for creating a diverse library of amides. Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt can be utilized to couple the carboxylic acid with a wide range of primary and secondary amines.[11][12] For sterically hindered amines, more potent coupling reagents like COMU or the generation of acyl fluorides may be required.[12][13]

  • Lactam Chemistry: The amide bond within the piperazinone ring can potentially be reduced to the corresponding piperazine using strong reducing agents like lithium aluminum hydride.

G Target Methyl (2-methyl-3-oxopiperazin-2-yl)acetate N_Alkylation N4-Alkyl/Aryl Derivatives Target->N_Alkylation N-Alkylation/Arylation Carboxylic_Acid (2-Methyl-3-oxopiperazin-2-yl)acetic acid Target->Carboxylic_Acid Ester Hydrolysis Piperazine Methyl (2-methylpiperazin-2-yl)acetate Target->Piperazine Lactam Reduction Amide_Derivatives Amide Library Carboxylic_Acid->Amide_Derivatives Amide Coupling

Figure 3: Potential derivatization reactions of the target molecule.

Potential Applications in Drug Discovery

The piperazinone scaffold is a well-established pharmacophore with a broad range of biological activities. The unique substitution pattern of methyl (2-methyl-3-oxopiperazin-2-yl)acetate suggests several promising avenues for therapeutic applications.

  • Central Nervous System (CNS) Disorders: Substituted piperazines and piperazinones are known to interact with various CNS targets. For example, some derivatives have shown efficacy as antipsychotics by modulating dopamine and serotonin receptors.[14] Others have been investigated for the treatment of epilepsy and pain.[5] The conformational constraint imposed by the 2,2-disubstitution in the target molecule could lead to enhanced selectivity for specific receptor subtypes.

  • Antiviral Agents: A number of approved antiviral drugs incorporate the piperazine moiety.[3] The piperazinone core can act as a rigid scaffold to present key pharmacophoric groups for interaction with viral enzymes or proteins.

  • Antiparasitic Agents: Recent studies have identified disubstituted piperazines as promising agents for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[15] The optimization of these leads often involves modifying the substituents on the piperazine ring to improve potency and metabolic stability, a strategy that could be applied to derivatives of the title compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the structure and purity of the synthesized methyl (2-methyl-3-oxopiperazin-2-yl)acetate and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester, the C2-methyl group, the methylene protons of the acetate side chain, and the protons on the piperazinone ring. The diastereotopic nature of the ring protons may lead to complex splitting patterns. Dynamic NMR studies could reveal conformational isomers due to restricted rotation around the amide bond.[16][17]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester and amide carbonyls, the quaternary C2 carbon, and the other carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential to confirm the elemental composition. The fragmentation pattern in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms and within the piperazine ring.[18][19][20]

Conclusion

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate represents a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. This in-depth guide has provided a plausible synthetic route, outlined key chemical transformations for derivatization, and highlighted promising areas for pharmacological investigation. The rich chemistry of the piperazinone core, combined with the potential for stereocontrolled synthesis, makes this compound and its analogs attractive candidates for screening in a variety of disease models, particularly in the areas of CNS disorders and infectious diseases. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Broom, M. F., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 224, 113702.
  • Connolly, S., et al. (2012). Oxopiperazine derivatives for the treatment of pain and epilepsy.
  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(42), 8142–8146.
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146.
  • Yildirim, I., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
  • Zhu, S., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.
  • Huffman, J. W., & Harris, P. G. (1976). A convenient procedure for the hydrolysis of hindered esters.
  • De Nino, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 26(16), 4950.
  • Ager, I. R., et al. (1983). A Simple Synthesis of N-Alkylpiperazines. Acta Chemica Scandinavica, 37b, 629-631.
  • Modranka, R., et al. (2019).
  • Kubis, E., et al. (2014). Method for preparing n-alkyl-piperazines.
  • Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-31.
  • Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite Route to Peptide Synthesis. The Journal of Organic Chemistry, 64(12), 4490-4492.
  • Magdziak, D., et al. (2002). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2002(11), 58-65.
  • Wessig, P., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(11), 1563.
  • Macchia, A., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 86(5), 4049–4057.
  • Staack, R. F., et al. (2004). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Mass Spectrometry, 39(9), 971-979.
  • De Nino, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131.
  • Human Metabolome Database. (2007). Showing metabocard for L-2-Amino-3-oxobutanoic acid (HMDB0006454). Retrieved from [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563.
  • Liu, Y., et al. (2022).
  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 837–841.
  • Li, W., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(22), 127506.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082.
  • Buckle, D. R., et al. (1986). Studies on 1,2,3-triazoles. 13. (Piperazinylalkoxy)[15]benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-ones with combined H1-antihistamine and mast cell stabilizing properties. Journal of Medicinal Chemistry, 29(11), 2262–2267.

  • Ruben, S. (2019). 2-Substituted and 1,2-Disubstituted Piperidines. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 44, pp. 1-46). Academic Press.
  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Magdziak, D., et al. (2002). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2002(11), 58-65.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Human Metabolome Database. (2007). Showing metabocard for L-2-Amino-3-oxobutanoic acid (HMDB0006454). Retrieved from [Link]

  • PubChem. (n.d.). Piperazin-2-one. Retrieved from [Link]

  • Huffman, J. W., & Harris, P. G. (1976). A convenient procedure for the hydrolysis of hindered esters.
  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 56(8), 735-744.
  • Clark, J. (2013). Hydrolysing esters. Chemguide. Retrieved from [Link]

Sources

A Technical Guide to the Stability, Storage, and Handling of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate is a substituted piperazinone derivative with potential applications in pharmaceutical and chemical research. As with any high-purity research compound, ensuring its chemical integrity from receipt to use is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive overview of the intrinsic stability of this molecule, drawing upon an analysis of its core functional groups and data from analogous chemical structures. We present a detailed framework for optimal storage and handling, and outline a systematic approach for experimental stability assessment through forced degradation studies. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and integrity of this compound.

Chemical and Physicochemical Profile

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate possesses a unique structure featuring a diketopiperazine (DKP) ring, a methyl ester, and a chiral center. The stability of the molecule is directly influenced by the reactivity of these functional groups.

The core of the molecule is a piperazin-2-one ring, a class of compounds also known as cyclic dipeptides or diketopiperazines (DKPs). DKPs are noted for their significant conformational rigidity and enhanced stability compared to their linear peptide counterparts, offering greater resistance to enzymatic degradation.[1][2][3] However, the structure also contains two key functionalities susceptible to chemical degradation: an amide bond within the heterocyclic ring and a methyl ester side chain.

Table 1: Physicochemical Properties of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

PropertyValueSource
IUPAC Name methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetatePubChem[4]
CAS Number 89852-17-5 (unspecified stereochemistry)PubChem[4]
Molecular Formula C₈H₁₄N₂O₃Derived from structure
Molecular Weight 186.21 g/mol Derived from formula
Appearance Solid (predicted/typical for similar structures)[5]
Melting Point 95-96 °C (for a related isomer)[5]
SMILES COC(=O)CC1(C)C(=O)NCCN1Derived from structure
InChIKey VQBCXSPQZJHVLV-UHFFFAOYSA-NDerived from structure

Note: Some properties are based on related isomers or predictions and should be confirmed experimentally.

The presence of the methyl ester is a primary consideration for stability, as this group is susceptible to hydrolysis under both acidic and basic conditions. The amide bond within the piperazinone ring, while generally stable, can also undergo hydrolysis under more forceful conditions.

Intrinsic Stability and Predicted Degradation Pathways

Understanding the potential degradation pathways is critical for developing appropriate storage conditions and analytical methods. The primary liabilities for this molecule are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most probable non-biological degradation pathway for this molecule, targeting two specific sites:

  • Ester Hydrolysis: The methyl acetate side chain is the most labile group. In the presence of acid or, more rapidly, base, it can hydrolyze to form the corresponding carboxylic acid, (2-methyl-3-oxopiperazin-2-yl)acetic acid, and methanol. This is a common degradation pathway for ester-containing compounds.

  • Amide Hydrolysis: The endocyclic amide bond within the piperazinone ring can be cleaved under harsh acidic or basic conditions, leading to a ring-opened product. Cyclic dipeptides are generally stable, but prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures, can force this reaction.[6]

Oxidative Degradation

The piperazine ring contains two secondary amine functionalities, which can be susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradants. While the piperazinone structure imparts some stability, oxidative stress remains a plausible degradation route, a known concern for other piperazine-containing pharmaceuticals.[7][8]

Diagram of Predicted Degradation Pathways

The following diagram illustrates the primary predicted chemical degradation routes for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

G cluster_hydrolysis Hydrolytic Pathways cluster_oxidation Oxidative Pathway parent Methyl (2-methyl-3-oxopiperazin-2-yl)acetate ester_hydrolysis (2-methyl-3-oxopiperazin-2-yl)acetic acid + Methanol parent->ester_hydrolysis Acid/Base (H₂O) (Most Likely) amide_hydrolysis Ring-Opened Product (Linear Dipeptide Derivative) parent->amide_hydrolysis Strong Acid/Base (H₂O) (Forced Conditions) oxidized_prod N-Oxide or other Oxidized Derivatives parent->oxidized_prod [O] (e.g., H₂O₂, air)

Caption: Predicted major degradation pathways for the target compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The following recommendations are based on established best practices for compounds containing ester, amide, and secondary amine functionalities.

Table 2: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C Reduces the rate of all potential chemical reactions, including hydrolysis and oxidation. Refrigerated or frozen storage is standard for preserving long-term integrity.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Light Protect from Light (Amber Vial) Prevents potential photolytic degradation, a common concern for complex organic molecules.[10]
Container Tightly Sealed, Dry Glass Vial Prevents ingress of moisture and atmospheric gases. Glass is preferred over plastic to avoid potential leaching or adsorption.[9][11]
Form Store as a Solid The compound is expected to be significantly more stable as a crystalline solid than in solution. Solutions should be prepared fresh for each experiment.
Handling Incompatible Materials

To prevent rapid degradation, avoid contact with the following:

  • Strong Acids and Bases: Will catalyze rapid hydrolysis of the ester and potentially the amide bond.[11]

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) will likely lead to oxidative degradation of the piperazine ring.

  • Reactive Metals: May catalyze degradation pathways.

For weighing and preparing solutions, it is advisable to work quickly in a low-humidity environment or a glovebox to minimize exposure to air and moisture.

Framework for Experimental Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is a critical experimental process used to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[10][12] It is also fundamental in developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a standard workflow for conducting a forced degradation study.

G cluster_stress Stress Conditions (Parallel Experiments) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal photo Photostability (ICH Q1B Conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize/Dilute) sampling->quench analysis Analyze via Stability-Indicating HPLC / LC-MS quench->analysis

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

The goal of these protocols is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[10]

1. Acidic Hydrolysis

  • Objective: To assess stability against acid-catalyzed hydrolysis.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with mobile phase to the target concentration for analysis.

    • Analyze via HPLC/LC-MS.

2. Alkaline Hydrolysis

  • Objective: To assess stability against base-catalyzed hydrolysis. The ester moiety is particularly sensitive to this condition.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature (25°C), as base hydrolysis is typically rapid.

    • Withdraw aliquots at shorter time points (e.g., 0.5, 1, 2, 4 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.

    • Analyze via HPLC/LC-MS.

3. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.[13]

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Quench the reaction by diluting the sample in mobile phase.

    • Analyze via HPLC/LC-MS.

4. Thermal Degradation

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Place a sample of the solid compound in a vial and heat in an oven at 80°C.

    • Separately, prepare a 1 mg/mL solution of the compound in acetonitrile/water and incubate at 80°C.

    • Sample both the solid (dissolving a known quantity) and the solution at time points (e.g., 1, 3, 5, 7 days).

    • Analyze via HPLC/LC-MS.

5. Photostability

  • Objective: To evaluate degradation upon exposure to light, following ICH Q1B guidelines.

  • Protocol:

    • Expose both the solid compound and a solution (1 mg/mL) to a calibrated light source providing both UV and visible light. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, analyze both the exposed and control samples by HPLC/LC-MS.

Analytical Methodologies for Stability Monitoring

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantitative analysis. The method must be developed and validated to show specificity for the parent peak in the presence of degradants from all stress conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying the degradation products formed during stress testing. By determining the mass-to-charge ratio (m/z) of the degradant peaks, their molecular structures can be proposed, confirming the degradation pathways.[7][8]

Conclusion

While Methyl (2-methyl-3-oxopiperazin-2-yl)acetate benefits from the inherent stability of its core diketopiperazine ring, its methyl ester side chain represents a significant liability, particularly to base-catalyzed hydrolysis. The compound is also potentially susceptible to oxidation and degradation under harsh thermal and photolytic conditions. To ensure its chemical integrity, it is imperative to store the compound as a solid at refrigerated or frozen temperatures, under an inert atmosphere, and protected from light. For experimental use, solutions should be prepared fresh and used promptly. The implementation of a systematic forced degradation study is strongly recommended to fully characterize its stability profile and to develop a validated, stability-indicating analytical method for quality control.

References

  • Białk-Bielińska, A., Maszkowska, J., Mrozik, W., & Kumirska, J. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 999. [Link]

  • Synerzine. (2018). Safety Data Sheet for Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2998378, Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]

  • Google Patents. (2016).
  • ChemSynthesis. (n.d.). Product page for methyl (2-oxo-3-phenyl-1-pyrrolidin-yl)acetate. [Link]

  • Dinsmore, A., & K কুরian, J. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. International Journal of Molecular Sciences, 23(23), 15302. [Link]

  • Jackson, P., & Attalla, M. (2011). Environmental Impacts of Post-Combustion Capture: New Insight. Energy Procedia, 4, 2269-2276. [Link]

  • Wu, Y., & Horne, W. S. (2023). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Bioconjugate Chemistry, 34(3), 446-459. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(3), 324-331. [Link]

  • Chitlange, S. S., Rawat, D. G., & Wankhede, S. B. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-311. [Link]

  • Girometta, C., Sturini, M., & Marasini, C. (2019). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 24(1), 123. [Link]

  • S. S. Chitlange, et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Biomedicines, 11(8), 2127. [Link]

  • Padwa, A., & Ku, A. (2000). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC, 1(5), 645-655. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • NIOSH. (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition, Method 1458 for Methyl Acetate. [Link]

  • Pharma Growth Hub. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. [Link] (Note: This is a placeholder link; specific regulatory guidance videos can be found on the platform).

  • ResearchGate. (n.d.). Proteolytic stability of cyclic peptides in relevant biological conditions. [Link]

  • Le Bideau, F., et al. (2023). An Alternative Method for Preparing Methyl 2-Ferrocenyl-2-oxo-acetate. Molbank, 2023(2), M1636. [Link]

  • ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(11), 4381-4384. [Link]

  • Al-Amiery, A. A. H. (2014). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. International Journal of PharmTech Research, 6(1), 229-237. [Link]

  • Yan, X., et al. (2019). Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. Advanced Materials, 31(48), 1903940. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. [Link]

Sources

Methodological & Application

Harnessing the Reactivity of α-Functionalized 2-Oxopiperazines: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists and Synthetic Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The 2-Oxopiperazine as a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks appear with remarkable frequency in biologically active molecules. The piperazine heterocycle is one such entity, recognized as a "privileged scaffold" for its versatile physicochemical and structural properties.[1][2] It is a six-membered ring containing two nitrogen atoms in a 1,4-relationship, a feature that imparts conformational flexibility, tunable basicity, and the capacity for multiple hydrogen bonding interactions.[3][4] These characteristics are crucial for optimizing ligand-target binding, enhancing aqueous solubility, and improving the overall pharmacokinetic profile of drug candidates.[2][3]

Within this family, the 2-oxopiperazine core, a cyclic amide derivative, is a prominent pharmacophore found in numerous natural products and synthetic compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[5][6] The true potential of this scaffold, however, is unlocked through strategic functionalization, creating versatile building blocks for the assembly of complex, polycyclic systems.

This guide focuses on the synthetic utility of α-functionalized 2-oxopiperazines, specifically using Methyl (3-oxo-piperazine-2-ylidene) acetate as a highly reactive and illustrative model system. While our central topic is the potential of its quaternary analog, "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate," the ylidene derivative provides a well-documented and mechanistically rich platform to explore the core cyclocondensation strategies applicable to this class of compounds. We will delve into the nuanced reactivity of this building block, providing detailed protocols for its application in the synthesis of novel, fused heterocyclic systems of high interest in medicinal chemistry.

The Building Block: Synthesis and Dichotomous Reactivity

The synthetic utility of Methyl (3-oxo-piperazine-2-ylidene) acetate stems from a crucial tautomeric equilibrium. This equilibrium allows it to behave as two distinct reactive species, dictated by the reaction conditions. This dual-nature is the cornerstone of its application in divergent heterocyclic synthesis.

2.1 Synthesis of the Core Scaffold

The model compound, Methyl (3-oxo-piperazine-2-ylidene) acetate (Compound 1 ), is readily prepared through the condensation reaction of ethylenediamine with dimethyl acetylenedicarboxylate.[5] This straightforward synthesis provides access to a versatile intermediate poised for further elaboration.

2.2 The Causality of Experimental Choice: Tautomerism-Driven Reactivity

Under neutral or weakly acidic conditions, Compound 1 exists predominantly in its enamine form. The exocyclic double bond, in conjugation with the ester carbonyl, activates the C4-nitrogen and the β-carbon of the acetate moiety, allowing the molecule to function as a potent C,N-dinucleophile .

Conversely, in the presence of excess acid, the equilibrium shifts, favoring protonation and the formation of the endocyclic imine tautomer (1' ). This tautomer can act as a precursor to an azomethine ylide, a classic 1,3-dipole , ready to engage in cycloaddition reactions.[5] Understanding this pH-dependent switch is critical for directing the synthetic outcome.

G cluster_main Tautomeric Equilibrium & Dual Reactivity node1 Methyl (3-oxo-piperazine-2-ylidene) acetate (1) (Enamine Form) node2 Methyl (3-oxo-3,4,5,6-tetrahydropyrazine-2-yl) acetate (1') (Imine Tautomer) node1->node2 H⁺ (catalytic) H⁺ (excess) reactivity1 Acts as C,N-Dinucleophile (Michael Addition) node1->reactivity1 Weakly Acidic Conditions reactivity2 Acts as 1,3-Dipole Precursor ([3+2] Cycloaddition) node2->reactivity2 Excess Acid Conditions G cluster_conditions Reaction Conditions start Start: Methyl (3-oxo-piperazine-2-ylidene) acetate + N-Arylmaleimide cond1 Methanol + Catalytic Acetic Acid start->cond1 cond2 Methanol : Acetic Acid (1:1) (Excess Acid) start->cond2 mech1 Mechanism: C,N-Dinucleophile Attack (Michael Addition-Cyclization) cond1->mech1 mech2 Mechanism: 1,3-Dipolar Cycloaddition ([3+2] Reaction) cond2->mech2 prod1 Product: Pyrido[1,2-a]pyrazine System mech1->prod1 prod2 Product: Pyrrolo-fused Tricyclic System mech2->prod2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this valuable piperazinone derivative. We will explore two plausible synthetic strategies, offering in-depth troubleshooting advice and answers to frequently asked questions to improve your reaction yield and product purity.

Introduction to Synthetic Strategies

The synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate can be approached through two primary routes:

  • Route A: Cyclization of a Diamine Precursor. This strategy involves the condensation of N-methylethylenediamine with a suitable C3 synthon, such as dimethyl 2-methylmalonate, to form the piperazinone ring.

  • Route B: α-Alkylation of a Piperazinone Precursor. This approach utilizes a pre-existing piperazinone, Methyl (3-oxopiperazin-2-yl)acetate, and introduces the methyl group at the α-position of the lactam carbonyl.

Each route presents a unique set of challenges and considerations. This guide will address specific issues you may encounter in both pathways.

Route A: Synthesis via Cyclization

This route offers a convergent approach to the target molecule. However, careful control of reaction conditions is crucial to favor the desired cyclization over potential side reactions.

Reaction Scheme:
Troubleshooting and FAQs for Route A

Question 1: My reaction yield is low, and I observe a significant amount of unreacted starting materials. What could be the cause?

Answer:

Low conversion in this cyclization reaction can stem from several factors:

  • Insufficient Reaction Temperature or Time: The intramolecular cyclization to form the six-membered piperazinone ring can be slow. Ensure your reaction is heated sufficiently (refluxing in a suitable high-boiling solvent like toluene or xylene is often necessary) and for an adequate duration. Monitoring the reaction progress by TLC or LC-MS is highly recommended.

  • Inefficient Removal of Byproducts: The reaction produces methanol and potentially methylamine as byproducts. Their accumulation can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus to remove methanol azeotropically if using a suitable solvent.

  • Steric Hindrance: The presence of the methyl group on both the diamine and the malonate ester can sterically hinder the initial acylation and subsequent cyclization. More forcing conditions (higher temperatures, longer reaction times) may be required compared to the synthesis of unsubstituted piperazinones.

Question 2: I am isolating a significant amount of a linear amide intermediate instead of the desired cyclic product. How can I promote cyclization?

Answer:

Formation of the linear amide is a common intermediate step. Failure to cyclize can be addressed by:

  • Choice of Base/Catalyst: While the reaction can sometimes proceed thermally, a base catalyst can facilitate the final intramolecular aminolysis. A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to deprotonate the secondary amine, promoting its attack on the ester carbonyl.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can be effective for the cyclization step, although they require careful removal during work-up.

  • Thermal Promotion: If you have already isolated the linear amide, you can attempt to cyclize it in a separate step by heating it in a high-boiling point solvent, with or without a catalyst.

Question 3: My final product is contaminated with byproducts that are difficult to separate. What are the likely side reactions?

Answer:

Several side reactions can occur:

  • Amide Formation with the Primary Amine: The primary amine of N-methylethylenediamine is more nucleophilic and could react preferentially with the malonate ester. This can lead to the formation of undesired regioisomers or polymeric materials. To mitigate this, consider protecting the primary amine before the reaction and deprotecting it after the initial acylation of the secondary amine.

  • ** intermolecular Reactions:** At high concentrations, intermolecular reactions between the diamine and the malonate can lead to oligomers or polymers. Running the reaction at a higher dilution can favor the intramolecular cyclization.

  • Hydrolysis of the Ester: If there is water present in your reaction, the methyl ester of the product or starting material can be hydrolyzed to the corresponding carboxylic acid, complicating purification. Ensure all reagents and solvents are anhydrous.

Experimental Protocol: Cyclization of N-methylethylenediamine with Dimethyl 2-methylmalonate
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl 2-methylmalonate (1.0 eq) and a high-boiling anhydrous solvent (e.g., toluene, xylene).

  • Reagent Addition: Slowly add N-methylethylenediamine (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. If using a Dean-Stark trap, monitor the collection of methanol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it may be the desired product. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization: Cyclization Pathway and Potential Pitfalls

G cluster_0 Reaction Pathway cluster_1 Potential Pitfalls N-methylethylenediamine N-methylethylenediamine Regioisomeric Byproduct Regioisomeric Byproduct N-methylethylenediamine->Regioisomeric Byproduct Reaction at primary amine Dimethyl 2-methylmalonate Dimethyl 2-methylmalonate Linear Amide Intermediate Linear Amide Intermediate Polymerization Polymerization Linear Amide Intermediate->Polymerization Intermolecular Reaction Target Product Methyl (2-methyl-3-oxopiperazin-2-yl)acetate Hydrolysis Hydrolysis Target Product->Hydrolysis H2O

Route B: Synthesis via α-Alkylation

This route is advantageous if the precursor, Methyl (3-oxopiperazin-2-yl)acetate, is readily available. The primary challenge lies in achieving selective methylation at the C2 position of the piperazinone ring.

Reaction Scheme:
Troubleshooting and FAQs for Route B

Question 1: The yield of my α-methylation is very low, and I recover mostly starting material. What is going wrong?

Answer:

Low conversion in α-alkylation reactions of ketones and lactams is often due to incomplete deprotonation.[1]

  • Choice of Base: A strong, non-nucleophilic base is essential for generating the enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation.[2] Ensure the LDA is freshly prepared or properly titrated. Other strong bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can also be effective.

  • Reaction Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C in THF) to minimize side reactions.[2] The subsequent alkylation with methyl iodide is also carried out at low temperature, followed by slow warming to room temperature.

  • Stoichiometry of the Base: Use at least one equivalent of the strong base to ensure complete deprotonation. An excess (e.g., 1.1 equivalents) is often used to account for any protic impurities.

Question 2: I am observing the formation of multiple products, including what appears to be a regioisomer. How can I improve the selectivity?

Answer:

Regioselectivity is a critical challenge in the alkylation of unsymmetrical ketones and lactams.[3]

  • Kinetic vs. Thermodynamic Enolate: Deprotonation can occur at either the C2 or C5 position of the piperazinone ring. To favor the kinetic enolate (deprotonation at the less substituted C2 position), use a strong, hindered base like LDA at low temperatures.[2][3] The thermodynamic enolate, which is more stable, would be favored under equilibrating conditions (e.g., weaker base, higher temperature), leading to alkylation at the C5 position.

  • N-Alkylation: The nitrogen atoms of the piperazinone ring can also be alkylated. While the amide nitrogen (N1) is generally less nucleophilic, the secondary amine (N4) can be readily alkylated. To avoid this, it is highly recommended to protect the N4 position with a suitable protecting group (e.g., Boc, Cbz) before the α-alkylation step. This protecting group can be removed in a subsequent step.

  • O-Alkylation: Enolates can also undergo O-alkylation, although this is generally less favorable with methyl iodide. Using a more polar solvent or a counter-ion that promotes O-alkylation can increase this side reaction.

Question 3: My reaction is messy, and I suspect decomposition of the starting material or product. What are the likely causes?

Answer:

  • Base-Induced Decomposition: Strong bases can cause decomposition, especially if the reaction is allowed to warm up prematurely or if the substrate is sensitive. Maintain low temperatures throughout the deprotonation and alkylation steps.

  • Hydrolysis: Quenching the reaction with an aqueous solution can lead to hydrolysis of the methyl ester if the conditions are not carefully controlled. A buffered quench or a rapid work-up can minimize this.

  • Air and Moisture Sensitivity: Enolates are highly reactive and sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: α-Methylation of Methyl (3-oxopiperazin-2-yl)acetate
  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N4-protected Methyl (3-oxopiperazin-2-yl)acetate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of freshly prepared or titrated LDA (1.1 eq) in THF to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add methyl iodide (1.2 eq) to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Critical Parameters for α-Alkylation
ParameterConditionRationale
Base LDA, LHMDS, KHMDSStrong, non-nucleophilic base to favor kinetic enolate formation.
Temperature -78 °CMinimizes side reactions and favors kinetic deprotonation.[2]
Solvent Anhydrous THFAprotic solvent that is stable to strong bases at low temperatures.
Atmosphere Inert (Argon or Nitrogen)Enolates are sensitive to air and moisture.
N4-Protection Boc, CbzPrevents undesired N-alkylation.
Visualization: Troubleshooting Workflow for α-Alkylation

G cluster_0 Troubleshooting Workflow Start Start Low_Yield Low Yield/ No Reaction Check_Base Verify Base Activity (Titrate LDA) Check_Conditions Ensure Anhydrous Conditions & Inert Atmosphere Multiple_Products Multiple Products Protect_N4 Protect N4 Position Optimize_Deprotonation Use Hindered Base (LDA) at Low Temperature (-78°C) End End

References

  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1549-1554.
  • Larson, S. E., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 824-828.
  • Chem Help ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates [Video]. YouTube. [Link]

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 8-14.
  • Wu, L. Z., et al. (2023).
  • McGlacken, G. P., & Fairlamb, I. J. (2009). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Synlett, 2009(12), 1893-1909.
  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1549-1554.
  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 8-14.
  • (PDF) Ketone α-alkylation at the more-hindered site - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chem Help ASAP. (2019).
  • Cooper, E., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering.
  • Wu, L.-Z., et al. (2023).
  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. (2023). Organic Chemistry Frontiers.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020).
  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (2015). ScienceDirect.
  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. (2009). Thieme Connect.
  • The α-alkylation of ketones in flow. (2023). Royal Society of Chemistry.
  • (PDF) Ketone α-alkylation at the more-hindered site. (n.d.).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (2022).
  • Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cycliz
  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
  • Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate | Request PDF. (n.d.).
  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Tikrit Journal of Pure Science.
  • Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. (2025).
  • Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. (n.d.). Royal Society of Chemistry.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. (n.d.).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Deprotonation of hydrazinium dications in the diazoniapropellane series to form bridgehead iminium ions; external and intramolecular trapping. (n.d.). Royal Society of Chemistry.

Sources

Purification of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from reaction byproducts. The following information is based on established chemical principles and field-proven insights for piperazinone derivatives.

Understanding the Chemistry: A Plausible Synthetic Route and Potential Byproducts

While various synthetic strategies can be employed, a common approach to synthesizing α-substituted cyclic amino acid esters like Methyl (2-methyl-3-oxopiperazin-2-yl)acetate involves the cyclization of a linear precursor. A plausible method is the intramolecular Dieckmann condensation of a suitably substituted diamino ester.

A likely synthetic pathway starts with the reductive amination of a protected aminoacetaldehyde with an amino acid ester, such as L-alanine methyl ester, followed by acylation and subsequent cyclization. Given this, a number of byproducts can be anticipated, which are the primary targets for removal during purification.

Common Reaction Byproducts:

  • Uncyclized Starting Material: The linear diester precursor may not fully cyclize.

  • Diastereomers: If chiral starting materials are used, diastereomeric products may form.

  • Oligomers: Intermolecular reactions can lead to the formation of dimers or other oligomers.

  • Side-Reaction Products: Impurities can arise from reactions with protecting groups or solvents.

  • Epimers: The stereocenter at the α-position to the ester can potentially epimerize under basic reaction conditions.

The purification strategy, therefore, must be designed to effectively separate the desired product from these structurally similar impurities.

Troubleshooting Guide and FAQs

This section addresses specific issues you might encounter during the purification of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

FAQ 1: My crude reaction mixture is a complex oil. What is the best initial purification strategy?

Answer: For a complex, oily crude product, a multi-step purification approach is recommended. Start with a liquid-liquid extraction to remove baseline impurities, followed by column chromatography.

Step-by-Step Initial Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Follow with a wash using a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Flash Chromatography: This is the most effective technique for separating the target compound from closely related impurities.[1]

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

    • Mobile Phase Selection: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used.

    • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.

    • Column Loading: For oily samples, it's best to pre-adsorb the crude material onto a small amount of silica gel. Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation.[2]

Diagram: General Purification Workflow

PurificationWorkflow Crude_Mixture Crude Reaction Mixture (Oil) Extraction Liquid-Liquid Extraction (Acid-Base Wash) Crude_Mixture->Extraction Concentration1 Concentration Extraction->Concentration1 Column_Chromatography Silica Gel Flash Chromatography Concentration1->Column_Chromatography Fraction_Analysis TLC/LC-MS Analysis of Fractions Column_Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Concentration2 Final Concentration Pooling->Concentration2 Pure_Product Pure Methyl (2-methyl-3-oxopiperazin-2-yl)acetate Concentration2->Pure_Product

Caption: A typical workflow for the purification of the target compound.

FAQ 2: I'm observing significant peak tailing during my silica gel chromatography. What could be the cause and how can I fix it?

Answer: Peak tailing for piperazinone derivatives on silica gel is often due to the interaction of the basic nitrogen atoms in the piperazine ring with the acidic silanol groups on the silica surface.

Troubleshooting Peak Tailing:

Cause Explanation Solution
Acidic Silica The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic nitrogens of your compound, causing it to elute slowly and result in a tailed peak.Add a basic modifier to your eluent. A small amount of triethylamine (TEA) (0.1-1% v/v) or a few drops of ammonia in your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.
Inappropriate Solvent System If the mobile phase is not polar enough, your compound may have very strong interactions with the stationary phase.Increase the polarity of your mobile phase. A steeper gradient or a higher percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system) can help to elute the compound more efficiently.
Column Overloading Loading too much sample onto the column can lead to poor separation and peak tailing.Reduce the amount of sample loaded. As a general rule, for a standard flash column, the sample load should be between 1-10% of the silica gel weight, depending on the difficulty of the separation.
FAQ 3: My compound co-elutes with an impurity. What are my options?

Answer: Co-elution of impurities is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: Instead of just increasing the polarity, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compound and impurities in unique ways, which can alter the elution order and improve separation.

    • Use a Ternary System: Adding a third solvent in a small percentage can sometimes dramatically improve selectivity. For instance, adding a small amount of acetic acid (for acidic compounds) or, as mentioned, triethylamine (for basic compounds) can be beneficial.

  • Change the Stationary Phase:

    • Alumina: For basic compounds, switching to a basic or neutral alumina column can prevent the strong interactions that cause issues on silica.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, preparative reversed-phase HPLC (C18 column) can be an excellent alternative. The separation mechanism is based on hydrophobicity rather than polarity, which can resolve impurities that are difficult to separate on normal phase.

Diagram: Troubleshooting Co-elution

CoElutionTroubleshooting cluster_0 Problem: Co-elution of Product and Impurity cluster_1 Solution Pathways cluster_2 Mobile Phase Optimization Details cluster_3 Stationary Phase Alternatives Problem Co-eluting Peaks Optimize_Mobile_Phase Optimize Mobile Phase Problem->Optimize_Mobile_Phase Modify Eluent Change_Stationary_Phase Change Stationary Phase Problem->Change_Stationary_Phase Alter Stationary Phase Recrystallization Attempt Recrystallization Problem->Recrystallization If Product is Solid Change_Solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) Optimize_Mobile_Phase->Change_Solvent Add_Modifier Add Modifier (e.g., TEA, Acetic Acid) Optimize_Mobile_Phase->Add_Modifier Alumina Alumina (Basic/Neutral) Change_Stationary_Phase->Alumina Reversed_Phase Reversed-Phase (C18) Change_Stationary_Phase->Reversed_Phase

Caption: Decision tree for resolving co-eluting compounds.

FAQ 4: After chromatography, my product is a solid. How can I further purify it?

Answer: If your product solidifies after chromatography, recrystallization is an excellent final purification step to improve purity and obtain a crystalline product.

General Recrystallization Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Recommended Solvent Systems for Piperazinone Derivatives:

Solvent SystemPolarityNotes
Ethyl acetate / HexaneMediumA good starting point for many organic compounds.
Isopropanol / WaterHighCan be effective for more polar compounds.
AcetoneMediumAnother versatile solvent for recrystallization.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Padwa, A., et al. (2003). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. This paper details the synthesis and purification of a related piperidinone derivative using flash chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Provides practical solutions to common chromatography problems. [Link]

  • Chemistry LibreTexts. Synthesis of Amino Acids. Discusses various synthetic routes for amino acids and their derivatives. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Explains the mechanism of the Dieckmann condensation, a key reaction for forming cyclic beta-keto esters. [Link]

  • Synthesis method of chiral piperazinone derivative. (2018). CN108129404B. Google Patents. This patent describes a synthetic route to a chiral piperazinone derivative, a close analog of the target molecule.
  • Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. This paper, while on a different heterocyclic system, provides relevant experimental details on synthesis and purification of similar structures. [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][4] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry. Provides examples of purification for complex acetate derivatives. [Link]

Sources

Technical Support Center: Synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and side reactions encountered during the synthesis of this substituted piperazinone, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles.

Introduction to the Synthesis

The synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, a chiral substituted piperazinone, typically involves the cyclization of an N-substituted diamine with a glyoxylate derivative or a related synthetic equivalent. A common strategy is the reaction between a protected N-(2-aminoethyl)alanine methyl ester and a suitable cyclizing agent, or a multi-step sequence involving reductive amination followed by cyclization. The presence of a quaternary stereocenter, an amide, a secondary amine, and a methyl ester in the target molecule creates a landscape of potential side reactions that can impact yield, purity, and stereochemical integrity.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low Yield of the Desired Piperazinone

Question: I am getting a low yield of my target molecule, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Cyclization: The intramolecular cyclization to form the piperazinone ring can be slow.

    • Causality: The nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyl are key. Steric hindrance around the reacting centers can slow down the reaction.

    • Troubleshooting & Prevention:

      • Temperature: Carefully increase the reaction temperature. Monitor for the formation of degradation products by TLC or LC-MS.

      • Catalyst: The use of a mild acid or base catalyst can sometimes promote cyclization. However, this must be done with caution to avoid other side reactions like ester hydrolysis or racemization.

      • Solvent: Ensure your starting materials are fully solvated. Aprotic polar solvents like DMF or DMSO can be effective, but their high boiling points can make removal difficult. Acetonitrile or lower-boiling alcohols like ethanol or methanol are also common choices.[1]

      • Reaction Time: Extend the reaction time and monitor the progress closely.

  • Formation of Diketopiperazine (DKP)-like Dimers: A common side reaction is the intermolecular condensation of two molecules of the diamine precursor to form a 2,5-diketopiperazine.

    • Causality: This is especially prevalent if the reaction is run at high concentrations, as it favors intermolecular reactions over the desired intramolecular cyclization.

    • Troubleshooting & Prevention:

      • High Dilution: Running the reaction at a lower concentration (high dilution) will favor the intramolecular cyclization.

      • Slow Addition: If using a two-component cyclization strategy, the slow addition of one reactant to the other can maintain a low concentration of the added reactant, thus minimizing dimerization.

  • Degradation of Starting Materials: The starting materials, particularly those with unprotected amine functionalities, can be unstable.

    • Causality: For instance, aminoacetaldehyde derivatives, if used, can be prone to self-condensation or polymerization.[1]

    • Troubleshooting & Prevention:

      • Use of Protected Intermediates: Employing protecting groups (e.g., Boc or Cbz) on the amine that will form the secondary amine of the piperazinone ring until after the cyclization precursor is assembled can improve stability.[1] The deprotection step can then be designed to directly trigger cyclization.[1]

Diagram: General Synthetic Workflow & Potential Pitfalls

G cluster_0 Synthetic Pathway cluster_1 Side Reactions Starting Materials e.g., Protected Diamine Ester Cyclization Precursor Assembly Formation of Acyclic Intermediate Starting Materials->Cyclization Precursor Assembly e.g., Reductive Amination Deprotection & Cyclization Ring Closure Cyclization Precursor Assembly->Deprotection & Cyclization Deprotection Dimerization Diketopiperazine Formation Cyclization Precursor Assembly->Dimerization Intermolecular Condensation Target Molecule Methyl (2-methyl-3-oxopiperazin-2-yl)acetate Deprotection & Cyclization->Target Molecule Intramolecular Amidation Epimerization Loss of Stereointegrity Deprotection & Cyclization->Epimerization Harsh Conditions Hydrolysis Ester Cleavage Target Molecule->Hydrolysis Acidic/Basic Workup Over-reaction N-Acylation / N-Alkylation Target Molecule->Over-reaction Presence of Electrophiles G Start (R)-Isomer Enolate Planar Enolate Intermediate Start->Enolate + Base (- H⁺) or + Acid (enolization) Enolate->Start + H⁺ End (S)-Isomer Enolate->End + H⁺

Caption: Simplified mechanism of epimerization at the C2 position.

FAQ 3: Unwanted Hydrolysis of the Methyl Ester

Question: I am observing the formation of the corresponding carboxylic acid, indicating hydrolysis of the methyl ester. How can I prevent this?

Answer: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.

  • Causality:

    • Base-catalyzed hydrolysis (saponification): Hydroxide ions can directly attack the ester carbonyl, leading to the formation of a carboxylate salt.

    • Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with an aqueous acid. [2]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, especially if the reaction is sensitive to water.

    • pH Control During Workup: During the aqueous workup, avoid strongly acidic or basic conditions. If pH adjustment is necessary, perform it quickly and at low temperatures.

    • Alternative Ester Groups: If hydrolysis is a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is more resistant to hydrolysis but requires specific acidic conditions for removal.

FAQ 4: Formation of an N-Acyl or N-Alkyl Impurity

Question: I have identified an impurity with a higher molecular weight, which appears to be an N-acylated or N-alkylated derivative of my product. How is this happening?

Answer: The secondary amine in the piperazinone ring is nucleophilic and can react with electrophiles present in the reaction mixture.

  • Causality:

    • N-Acylation: If there are any acylating agents present (e.g., unreacted starting materials, acyl chlorides, anhydrides), they can react with the secondary amine. N-acylated piperazines are known to form readily. [3][4] * N-Alkylation: Similarly, alkylating agents (e.g., alkyl halides) can lead to N-alkylation of the piperazinone ring.

  • Troubleshooting & Prevention:

    • Stoichiometric Control: Use precise stoichiometry to avoid having excess acylating or alkylating agents.

    • Purification of Starting Materials: Ensure that your starting materials are free from electrophilic impurities.

    • Protecting Groups: For complex syntheses, it may be necessary to protect the secondary amine with a suitable protecting group (e.g., Boc) and remove it in the final step.

Summary of Key Parameters for Prevention of Side Reactions

ParameterPotential Side Reaction(s)Recommended Control Strategy
Concentration DimerizationUse high dilution conditions for cyclization steps.
Temperature Epimerization, Degradation, Ester HydrolysisMaintain the lowest practical temperature for all steps.
pH Epimerization, Ester HydrolysisMaintain near-neutral pH; use mild acids/bases only when necessary and for short durations.
Solvent Incomplete reaction, DimerizationChoose a solvent that ensures full solubility of reactants. [1]Consider solvent effects on reaction rates.
Atmosphere Ester HydrolysisUse anhydrous conditions where water-sensitive reagents or intermediates are present.
Light EpimerizationProtect the reaction from light, especially if using photocatalytically active reagents or if radical pathways are possible. [5]

Experimental Protocol: General Guideline for Cyclization

This is a general protocol and may require optimization for your specific starting materials.

  • Preparation of the Acyclic Precursor: Synthesize the linear precursor, for example, by reductive amination of a protected aminoacetaldehyde with an alanine methyl ester derivative. Purify this intermediate carefully. [1]2. Deprotection and Cyclization:

    • Dissolve the purified acyclic precursor in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

    • If a protecting group like Cbz is used, add a catalyst for hydrogenolysis (e.g., Pd/C). [1] * Pressurize the reaction vessel with hydrogen gas (or perform under atmospheric pressure with continuous bubbling) and stir at room temperature.

    • The removal of the protecting group will liberate the free amine, which should then undergo intramolecular cyclization to form the piperazinone.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Workup and Purification:

    • Upon completion, filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Liardon, R., & Ott-Longoni, R. (1981). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta, 64(5), 1623-1631.
  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from [Link]

  • Calderazzo, F., Englert, U., Pampaloni, G., & Triolo, A. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(5), 1446-1456.
  • O'Brien, P., & Campos, K. R. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(28), 10342-10345.
  • Ghorai, M. K., & Kumar, A. (2012). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic letters, 14(19), 5078–5081.
  • Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 4(9), 3564.
  • Pearson+. (n.d.). Predict the products of self-condensation of the following esters.... Retrieved from [Link]

  • ResearchGate. (2001). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Google Patents. (1996). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • Google Patents. (1988). EP0173921B1 - Process for the racemization of an alpha-amino acid.
  • Google Patents. (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.
  • MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • LabXchange. (n.d.). Organic Chemistry: Condensation Reactions. Retrieved from [Link]

  • American Chemical Society. (1967). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • ResearchGate. (2019). Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Retrieved from [Link]

  • National Institutes of Health. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • American Chemical Society. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]

  • National Institutes of Health. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]

  • ResearchGate. (2018). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved from [Link]

  • bioRxiv. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. Retrieved from [Link]

  • National Institutes of Health. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]

  • Google Patents. (1980). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Retrieved from [Link]

  • MDPI. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Google Patents. (2022). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.

Sources

Technical Support Center: Troubleshooting Low Yield in Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of piperazinone cores. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Synthetic Challenge of the Piperazinone Scaffold

The piperazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis, however, can be fraught with challenges leading to disappointing yields. Common hurdles include incomplete reactions, the formation of stubborn byproducts, and purification difficulties. This guide provides a structured, question-and-answer approach to address these specific issues, grounded in mechanistic understanding and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding piperazinone synthesis strategies.

Q1: What are the most common strategies for constructing the piperazinone ring, and what are their primary advantages and disadvantages?

A1: The choice of synthetic strategy depends heavily on the available starting materials and the desired substitution pattern. Here is a summary of common approaches:

Synthetic StrategyDescriptionAdvantagesCommon Issues Leading to Low Yield
Intramolecular Cyclization of Acyclic Precursors A two-step process involving the initial formation of an N-substituted amino acid derivative, followed by cyclization to form the piperazinone ring.High convergence and flexibility in substituent introduction.Incomplete cyclization, side reactions like polymerization or formation of alternative ring structures (e.g., five-membered lactams).[1]
Reductive Amination followed by Cyclization Reaction of an α-amino ester with an N-protected aminoacetaldehyde, followed by deprotection and spontaneous or base-catalyzed cyclization.[2]Good for installing chirality from amino acid starting materials.Epimerization of the chiral center, incomplete reductive amination, and formation of over-alkylated byproducts.
Reaction of Diamines with α-Halo Esters A direct approach where a 1,2-diamine reacts with an α-haloester.Atom-economical and often a one-pot procedure.Formation of di-acylated byproducts, polymeric materials, and difficult purification from excess diamine.[3][4]
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide to form an intermediate that can then be cyclized.Excellent for the synthesis of N-aryl piperazinones.Catalyst deactivation, incomplete coupling, and challenging purification to remove palladium residues.

Q2: I'm observing a significant amount of di-substituted piperazine byproduct. How can I favor mono-N-functionalization?

A2: The formation of di-substituted byproducts is a classic challenge due to the two nucleophilic nitrogen atoms in the piperazine precursor. Here are effective strategies to promote mono-substitution:

  • Use of a Large Excess of Piperazine: By using a significant excess of the piperazine starting material (e.g., 5-10 equivalents), you can statistically favor the mono-adduct.[3] However, this can complicate purification.

  • Mono-Protection Strategy: Employing a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is a robust method.[5] The protecting group blocks one nitrogen, directing the reaction to the other. A subsequent deprotection step reveals the desired mono-substituted product.

  • In Situ Protonation: The protonation of piperazine can be used as a simple in situ protection method to suppress the formation of di-substituted derivatives.[5]

Q3: My chiral piperazinone is showing low enantiomeric excess (ee). What are the likely causes of racemization?

A3: Maintaining stereochemical integrity is crucial when synthesizing chiral piperazinones. Racemization can occur at several stages:

  • Starting Material Purity: Ensure the enantiopurity of your starting chiral materials (e.g., amino acids, amino alcohols).

  • Harsh Reaction Conditions: Both strongly acidic or basic conditions, as well as elevated temperatures, can lead to epimerization of stereocenters, especially those alpha to a carbonyl group.

  • Intermediate Instability: Certain intermediates, like β-ketoesters formed during a Masamune condensation, can be prone to racemization.[1] It is often advisable to use such intermediates immediately without prolonged storage.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting for specific synthetic routes.

Guide 1: Intramolecular Cyclization of an Acyclic Amide Precursor

This common and versatile method involves the cyclization of a precursor, often an N-(2-haloacetyl)amino acid ester or a related derivative.

Q: My intramolecular cyclization to form the piperazinone is giving a low yield, with a complex mixture of products by LC-MS. What are the likely side reactions and how can I suppress them?

A: Low yields in intramolecular cyclizations often stem from competing reactions. Here’s a systematic approach to troubleshoot this issue:

1. Identify the Byproducts:

  • LC-MS Analysis: Use LC-MS to identify the molecular weights of the major byproducts. Common side products include:

    • Dimerization/Polymerization: Look for masses corresponding to multiples of your acyclic precursor's mass.

    • Formation of a 5-Membered Lactam (Pyrrolidinone): This can occur if there is an alternative cyclization pathway.[1]

    • Unreacted Starting Material: This indicates an incomplete reaction.

    • Hydrolysis Products: If water is present, you may see hydrolysis of ester or amide functionalities.

2. Address Common Causes and Implement Solutions:

Observation (from LC-MS/NMR)Probable CauseRecommended Solution
Significant unreacted starting material 1. Insufficiently strong base. 2. Steric hindrance at the reaction center. 3. Low reaction temperature.1. Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaH or KHMDS). 2. Increase reaction temperature and/or reaction time. Monitor by TLC or LC-MS.
Presence of dimeric or polymeric byproducts The intermolecular reaction is competing with the intramolecular cyclization. This is often concentration-dependent.Employ high-dilution conditions. Add the acyclic precursor slowly via a syringe pump to a refluxing solution of the base and solvent.
Formation of a 5-membered lactam The kinetic or thermodynamic favorability of a 5-membered ring closure over the desired 6-membered ring.[1]Change the solvent to influence the transition state energetics. Screen solvents like THF, DMF, and acetonitrile. In some cases, lowering the temperature after deprotection can favor the desired cyclization.[1]
Hydrolysis of ester or amide groups Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Workflow: Intramolecular Cyclization

G start Low Yield in Piperazinone Cyclization lcms Analyze crude reaction by LC-MS & NMR start->lcms unreacted_sm High % of Starting Material? lcms->unreacted_sm polymers Presence of Dimers/Polymers? unreacted_sm->polymers No action_base_temp ACTION: - Use stronger base (e.g., NaH) - Increase temperature/time unreacted_sm->action_base_temp Yes lactam Formation of 5-Membered Lactam? polymers->lactam No action_dilution ACTION: - Use high-dilution conditions - Slow addition of precursor polymers->action_dilution Yes end Re-run Optimized Reaction lactam->end No action_solvent_temp ACTION: - Screen different solvents (THF, DMF) - Adjust temperature post-deprotection lactam->action_solvent_temp Yes action_base_temp->end action_dilution->end action_solvent_temp->end

Caption: Troubleshooting workflow for low yield in intramolecular cyclization.

Guide 2: Reductive Amination of an α-Amino Ester

This route is valuable for creating chiral piperazinones from the amino acid pool.

Q: I am attempting a reductive amination between an N-Boc-aminoacetaldehyde and an L-amino acid methyl ester, but the yield of the subsequent cyclized piperazinone is low and the product has low ee.

A: This is a multi-faceted problem. Let's break it down.

1. Issues with the Reductive Amination Step:

  • Incomplete Reaction: The formation of the initial imine or its subsequent reduction may be inefficient.

    • Troubleshooting:

      • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine by TLC or ¹H NMR.

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be used in a one-pot fashion. If yields are still low, consider the more reactive sodium cyanoborohydride, but be mindful of its toxicity and the need for careful pH control.

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The reaction temperature for reductive amination is typically kept low (-10 to 0 °C) to improve selectivity.[2]

2. Challenges with the Cyclization and Racemization:

  • Inefficient Cyclization: After deprotection of the diamine intermediate, cyclization may be slow or incomplete.

    • Troubleshooting:

      • Base and Solvent: The choice of base and solvent for the cyclization is critical. Alcoholic solvents like methanol or ethanol are commonly used.[2] If cyclization is slow, a mild base like potassium carbonate can be added.

  • Loss of Enantiopurity:

    • Probable Cause: The stereocenter alpha to the ester carbonyl is susceptible to epimerization, especially under basic conditions or at elevated temperatures during cyclization.

    • Troubleshooting:

      • Mild Deprotection: Use mild conditions for the deprotection of the N-Boc group (e.g., TFA in DCM at 0 °C).

      • Controlled Cyclization: Perform the cyclization at room temperature or below if possible. Avoid prolonged heating.

      • Base Selection: Use the mildest base necessary to effect cyclization.

Experimental Protocol: Two-Step Synthesis of a Chiral Piperazinone

This protocol is a general guideline for the synthesis of a chiral piperazinone via reductive amination and cyclization.[2]

Step 1: Reductive Amination

  • Dissolve the L-amino acid ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.2 eq) dropwise and stir for 15 minutes.

  • In a separate flask, dissolve N-Boc-aminoacetaldehyde (1.1 eq) in anhydrous DCM.

  • Add the amino acid ester solution to the aldehyde solution at 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude diamine can often be used in the next step without further purification.

Step 2: Deprotection and Cyclization

  • Dissolve the crude diamine from Step 1 in methanol.

  • Add a solution of HCl in methanol (prepared by carefully adding acetyl chloride to methanol) at 0 °C to achieve acidic conditions for Boc deprotection.

  • Stir at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once deprotection is complete, carefully neutralize the solution with a base such as potassium carbonate.

  • Stir at room temperature until cyclization is complete (monitor by LC-MS).

  • Filter off any inorganic salts and concentrate the filtrate.

  • Purify the crude piperazinone by column chromatography or recrystallization.

Part 3: Purification and Analysis

Q: My piperazinone product is a polar oil that is difficult to purify by standard silica gel chromatography. What are my options?

A: The purification of polar, often basic, piperazinone derivatives can be challenging. Here are several effective strategies:

  • Modification of Silica Gel Chromatography:

    • Tailing Reduction: The basic nitrogen atoms in piperazinones can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase (often with a modifier like TFA or formic acid) can be effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that have poor retention in reversed-phase.[6][7] It uses a polar stationary phase and a mobile phase with a high organic content and a small amount of water.

  • Non-Chromatographic Purification:

    • Salt Formation and Recrystallization: Since piperazinones are basic, they can be converted to salts (e.g., hydrochloride or fumarate) by treatment with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The pure salt can then be neutralized to give the purified free base.

    • Vacuum Distillation: If your piperazinone is thermally stable and has a sufficiently low boiling point, Kugelrohr or short-path distillation under high vacuum can be an effective purification method.

Analytical Monitoring:

  • Reaction Progress:

    • TLC: Thin-layer chromatography is a quick and easy way to monitor the consumption of starting materials and the formation of the product.

    • LC-MS: Liquid chromatography-mass spectrometry is invaluable for tracking the appearance of the desired product and any byproducts, providing molecular weight information for tentative identification.[8]

  • Purity Assessment and Characterization:

    • ¹H and ¹³C NMR: Nuclear magnetic resonance spectroscopy is essential for structural confirmation of your final product and for identifying impurities if they are present in significant amounts.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of your synthesized piperazinone.

    • Chiral HPLC: For chiral piperazinones, high-performance liquid chromatography with a chiral stationary phase is necessary to determine the enantiomeric excess.[9]

Logical Relationship: Purification Strategy Selection

G start Crude Piperazinone Product is_oil Is the product an oil? start->is_oil is_polar Is the product highly polar? is_oil->is_polar Yes recryst Purify by Recrystallization is_oil->recryst No (Solid) is_basic Does it exhibit strong basicity? is_polar->is_basic Yes rp_hplc Use Reversed-Phase HPLC is_polar->rp_hplc No salt_form ACTION: - Salt formation & recrystallization - Neutralize to get pure product is_basic->salt_form Yes mod_silica ACTION: - Silica gel chromatography with  basic modifier (e.g., TEA) is_basic->mod_silica No final_product Pure Piperazinone recryst->final_product Success rp_hplc->final_product Success salt_form->final_product Success mod_silica->final_product Success

Caption: Decision tree for selecting a suitable purification strategy.

References

  • Cankař, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • De Martino, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3487–3498. [Link]

  • Nalli, Y., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3617. [Link]

  • Gawande, M. B., et al. (2014). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 43(21), 6999-7039. [Link]

  • Kala, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 156. [Link]

  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 649–659. [Link]

  • Pollard, C. B., et al. (1966). Method for the preparation of piperazine and its derivatives. Journal of Medicinal Chemistry, 9(2), 181-185.
  • Rossi, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1145. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40599-40606. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • El-Ghorab, A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • White Rose eTheses Online. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Li, Y., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Scientific Reports, 10(1), 1-7. [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • da Silva, A. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • Britton, J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(17), 5916–5925. [Link]

  • Wang, Y., et al. (2021). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. Journal of Chromatography B, 1182, 122934. [Link]

  • ResearchGate. (2015). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(20), 3759. [Link]

  • Sci-Hub. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. [Link]

  • De Kimpe, N., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3358. [Link]

  • Cankař, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 649–659. [Link]

  • Pospelov, E. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. The Journal of Organic Chemistry, 88(15), 10587–10596. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-58. [Link]

  • HepatoChem. (n.d.). Amide Bond Formation. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related piperazinone scaffolds. Piperazinones are privileged structures in medicinal chemistry, and their synthesis, while conceptually straightforward, is often accompanied by challenges related to yield, purity, and stereocontrol.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during the multi-step synthesis of the target compound. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure you can make informed, causality-driven decisions in your experimental work.

Proposed Synthetic Pathway

A logical and convergent synthetic route to Methyl (2-methyl-3-oxopiperazin-2-yl)acetate involves two main stages: the formation of the core piperazinone ring and the subsequent alkylation to install the acetate side chain. This approach allows for modular optimization and troubleshooting.

Synthetic_Pathway cluster_0 Stage 1: Piperazinone Core Synthesis cluster_1 Stage 2: C-Alkylation A N-Boc-ethylenediamine C Intermediate A (Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate) A->C SN2 Reaction B Methyl 2-bromopropionate B->C D (S)-3-Methylpiperazin-2-one C->D 1. Boc Deprotection (e.g., TFA) 2. Intramolecular Cyclization D2 (S)-3-Methylpiperazin-2-one E Enolate Intermediate D2->E Deprotonation (e.g., LDA, -78 °C) G Methyl ((2S)-2-methyl-3-oxopiperazin-2-yl)acetate (Target Molecule) E->G Alkylation F Methyl bromoacetate F->G

Caption: Proposed two-stage synthesis of the target molecule.

Stage 1: Synthesis of (S)-3-Methylpiperazin-2-one Core

This stage involves the initial coupling of protected ethylenediamine with a lactate-derived electrophile, followed by deprotection and intramolecular cyclization.

FAQs & Troubleshooting Guide: Stage 1

Q1: My initial SN2 reaction between N-Boc-ethylenediamine and methyl 2-bromopropionate is giving a low yield. What are the common causes?

A1: Low yields in this step are often due to a few key factors:

  • Dialkylation: The primary amine of N-Boc-ethylenediamine can react with two equivalents of the bromoester, leading to a significant byproduct.

    • Expert Insight: To favor mono-alkylation, use a significant excess of the diamine (3-5 equivalents) relative to the electrophile. This statistical advantage minimizes the chance of a second alkylation. The unreacted diamine can be removed later during an acidic workup.

  • Base Choice: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the ester.

    • Optimization Strategy: Use bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid stronger, more nucleophilic bases like triethylamine if you observe significant byproduct formation.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions.

    • Optimization Strategy: Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is too slow, gently heat to 40-50°C.

Q2: During the cyclization step, I'm observing polymer formation instead of the desired piperazinone. How can I promote intramolecular cyclization?

A2: The formation of linear polymers via intermolecular amidation is a classic competing reaction. The key is to favor the intramolecular pathway.

  • High-Dilution Principle: The fundamental strategy is to run the reaction at a very low concentration (typically 0.01-0.05 M).[3] At high dilution, the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule.

    • Expert Insight: Use a syringe pump for the slow addition of the deprotected amino ester intermediate to a refluxing solvent (e.g., methanol or ethanol). This maintains a pseudo-high dilution environment throughout the reaction. A patent for a similar chiral piperazinone synthesis describes adding the amino ester to methanol and heating overnight.[4]

  • Solvent and Temperature: The choice of solvent can influence the conformation of the linear precursor, affecting the proximity of the reactive groups.

    • Optimization Strategy: Alcohols like methanol or ethanol are often effective as they can solvate the transition state. Refluxing temperatures are typically required to drive the lactamization.

Q3: The cyclization is sluggish and does not go to completion. What can I do?

A3: Incomplete cyclization can be due to insufficient activation of the ester or a stable conformation of the intermediate that disfavors ring closure.

  • Causality: The cyclization is an intramolecular nucleophilic acyl substitution. The electrophilicity of the methyl ester carbonyl is often sufficient, but in some cases, it may require activation.

    • Optimization Strategy: While more common for peptide couplings, you can consider gentle heating in a higher-boiling solvent like toluene or xylene with azeotropic removal of methanol to drive the equilibrium. Some methods for related heterocycles use a base-catalyzed approach, though this can risk racemization.[5] For this substrate, thermal cyclization is generally preferred.

Stage 2: C-Alkylation of the Piperazinone Core

This step involves the formation of a specific enolate at the C2 position, followed by trapping with an electrophile (methyl bromoacetate).

FAQs & Troubleshooting Guide: Stage 2

Q1: I am getting a mixture of N-alkylation and C-alkylation products. How can I improve the selectivity for C-alkylation?

A1: This is a common problem governed by the principles of hard and soft acid-base (HSAB) theory and the nature of the enolate counter-ion. The nitrogen anion is "harder" and the carbon enolate is "softer."

  • Expert Insight: The key is to form the lithium enolate, which strongly favors C-alkylation. Using a strong, non-nucleophilic lithium base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is the standard and most effective method.[6] The low temperature freezes out the equilibrium between the N-anion and the C-enolate, and the lithium counter-ion coordinates with the carbonyl oxygen, enhancing the nucleophilicity of the alpha-carbon.

  • Avoid Sodium or Potassium Bases: Using bases like NaH or KHMDS will generate sodium or potassium enolates, which are more ionic. This leads to a higher proportion of the thermodynamically favored N-alkylation product.

Q2: The reaction is giving me a low yield of the desired product, with a lot of starting material recovered. What's wrong?

A2: This points to inefficient enolate formation or rapid quenching of the enolate before it can react with the electrophile.

  • Incomplete Deprotonation: LDA is extremely sensitive to moisture.

    • Trustworthiness through Self-Validation: Ensure your solvent (THF) is anhydrous and your glassware is flame-dried under an inert atmosphere (Nitrogen or Argon). Use freshly titrated or newly purchased LDA. The solution of the piperazinone should be added slowly to the LDA solution at -78 °C to ensure rapid and complete deprotonation.

  • Proton Source: The electrophile, methyl bromoacetate, can sometimes contain traces of acid.

    • Optimization Strategy: Use freshly distilled or purchased high-purity methyl bromoacetate.

Q3: The alkylation is not stereoselective, and I am getting a mixture of diastereomers. How can I control the stereochemistry?

A3: The stereochemical outcome is determined by the facial selectivity of the enolate's attack on the electrophile. This is governed by the conformation of the piperazinone ring and any directing groups.

  • Mechanistic Insight: For a related system, computational studies have shown that the stereoselectivity of alkylation is a result of a subtle balance between steric hindrance and the conformational preference of the piperazine ring.[6] The incoming electrophile will approach from the less sterically hindered face.

  • Optimization Strategy:

    • Temperature Control: Maintain a strict low temperature (-78 °C) during enolate formation and alkylation. Any warming can lead to enolate equilibration and loss of stereocontrol.

    • Solvent: THF is the solvent of choice as it effectively solvates the lithium cation without competing for coordination.

    • Protecting Group on N4: If selectivity remains poor, consider installing a bulky protecting group (e.g., Boc or Cbz) on the N4 nitrogen. This can help lock the ring into a specific conformation, creating a stronger facial bias for the incoming electrophile.

Troubleshooting_Alkylation cluster_A1 Troubleshooting Low Yield cluster_A2 Troubleshooting Selectivity cluster_A3 Troubleshooting Stereocontrol Start Alkylation Reaction Issue Q1 What is the main issue? Start->Q1 A1 Low Yield / No Reaction Q1->A1 A2 Mixture of N- and C-Alkylation Q1->A2 A3 Poor Diastereoselectivity Q1->A3 S1_1 Check for incomplete deprotonation. Ensure anhydrous conditions. Use fresh LDA. A1->S1_1 S1_2 Check electrophile purity. Use freshly distilled methyl bromoacetate. A1->S1_2 S2_1 Use a lithium base (LDA) at -78 °C. This favors C-alkylation. A2->S2_1 S2_2 Avoid NaH or KHMDS, which favor N-alkylation. A2->S2_2 S3_1 Maintain strict low temperature (-78 °C). A3->S3_1 S3_2 Consider adding a bulky N4-protecting group to create facial bias. A3->S3_2

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality. "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate," a substituted piperazinone derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural complexity, featuring a chiral center, a cyclic amide (lactam), and an ester functional group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability evaluation.

This guide provides a comprehensive comparison of key analytical methodologies for the characterization of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate." We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer illustrative data based on the analysis of structurally related compounds. The objective is to equip researchers and drug development professionals with the necessary tools to establish a robust analytical control strategy for this and similar molecules.

Chemical Structure and Physicochemical Properties

"Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" possesses the following structure:

Molecular Formula: C₈H₁₄N₂O₃[1]

Molecular Weight: 186.21 g/mol [1]

Key Structural Features:

  • Piperazinone ring: A six-membered heterocyclic ring containing two nitrogen atoms, one of which is part of an amide linkage.

  • Quaternary chiral center: The C2 position of the piperazinone ring is a stereocenter.

  • Methyl ester group: A reactive functional group susceptible to hydrolysis.

  • N-methylation: The presence of a methyl group on one of the nitrogen atoms.

A summary of its computed physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular Weight186.21 g/mol PubChem
Molecular FormulaC₈H₁₄N₂O₃PubChem
XLogP3-1.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Table 1: Physicochemical Properties of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, it is crucial for confirming the presence of the methyl ester, the N-methyl group, the diastereotopic protons of the piperazinone ring, and the methylene protons of the acetate side chain. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) can influence the chemical shifts, particularly for the amide N-H proton.

Illustrative ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-8.0br s1HNH (amide)
3.65s3HO-CH₃ (ester)
3.0-3.5m4HPiperazine ring CH₂
2.85s3HN-CH₃
2.5-2.7m2HCH₂ -COO
1.35s3HC-CH₃

Table 2: Predicted ¹H NMR Spectral Data for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a definitive count of the carbon environments. This is crucial for confirming the presence of the carbonyl carbons (amide and ester), the quaternary carbon, and all other carbon atoms in the structure.

Illustrative ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~172C =O (Ester)
~168C =O (Amide)
~60C -CH₃ (Quaternary)
~52O-C H₃ (Ester)
~45-55Piperazine ring C H₂
~40N-C H₃
~35C H₂-COO
~20C-C H₃

Table 3: Predicted ¹³C NMR Spectral Data for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹³C acquisition with proton decoupling (e.g., zgpg30).

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, process the FID and calibrate the chemical shift scale.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination

Causality of Experimental Choices: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a new chemical entity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically generating the protonated molecular ion [M+H]⁺.

Expected HRMS Data:

IonCalculated m/z
[C₈H₁₅N₂O₃]⁺ ([M+H]⁺)187.1077

Table 4: Predicted High-Resolution Mass for the Protonated Molecule.

Tandem Mass Spectrometry (MS/MS): Deciphering the Structure through Fragmentation

Causality of Experimental Choices: MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For our target compound, characteristic losses would include the methoxy group, the entire ester side chain, and fragmentation of the piperazinone ring.

Predicted Fragmentation Pathway: The fragmentation of cyclic diamides and piperazine derivatives can be complex.[2] A plausible fragmentation pathway for the [M+H]⁺ ion of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" is proposed below.

G M [M+H]⁺ m/z 187.1 frag1 Loss of CH₃OH (from ester) m/z 155.1 M->frag1 -32 frag2 Loss of CH₃O• (from ester) m/z 156.1 M->frag2 -31 frag3 Loss of CH₂COOCH₃ (side chain) m/z 114.1 M->frag3 -73 frag4 Ring Opening & Fragmentation m/z variable M->frag4

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Liquid Chromatography (for sample introduction):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the precursor ion (m/z 187.1) and apply a collision energy to induce fragmentation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse for determining the purity of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" and for monitoring its stability under various conditions.

Causality of Experimental Choices: A reversed-phase HPLC method is generally suitable for a polar compound like this. The choice of a C18 column provides good retention for moderately polar compounds. A UV detector is appropriate as the amide chromophore will exhibit some UV absorbance. The mobile phase composition is optimized to achieve good peak shape and resolution from potential impurities.

Illustrative HPLC Data:

ParameterValue
Retention Time~3.5 min
Purity (by area %)>99%
Tailing Factor1.1
Theoretical Plates>5000

Table 5: Typical HPLC Performance Data.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the main component and quantify any impurities.

G cluster_0 HPLC System Solvent Solvent Pump Pump Solvent->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data_System Data_System Detector->Data_System Sample Sample Sample->Injector

Caption: HPLC experimental workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate."

Causality of Experimental Choices: FTIR is excellent for identifying characteristic vibrational frequencies of functional groups. For our target molecule, we expect to see distinct peaks for the amide C=O, ester C=O, N-H, and C-O bonds.

Illustrative FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, sharpN-H stretch (amide)
~2950MediumC-H stretch (aliphatic)
~1740Strong, sharpC=O stretch (ester)
~1680Strong, sharpC=O stretch (amide, Amide I band)
~1550MediumN-H bend (Amide II band)
~1200StrongC-O stretch (ester)

Table 6: Predicted FTIR Absorption Bands.

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal and then the sample spectrum. The instrument software will automatically ratio these to produce the absorbance spectrum.

Thermal Analysis: Assessing Thermal Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and solid-state properties of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate."[3]

Thermogravimetric Analysis (TGA)

Causality of Experimental Choices: TGA measures the change in mass of a sample as a function of temperature.[3] This is used to determine the decomposition temperature and to detect the presence of residual solvents or water.

Illustrative TGA Data: A typical TGA curve would be expected to show a single, sharp weight loss step corresponding to the decomposition of the molecule, likely above 200 °C, indicating good thermal stability.

Differential Scanning Calorimetry (DSC)

Causality of Experimental Choices: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, glass transitions, and to study polymorphism.

Illustrative DSC Data: A sharp endothermic peak would be observed at the melting point of the crystalline solid. The absence of other thermal events before the melting point would suggest a pure, single polymorphic form.

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrumentation: A TGA instrument and a DSC instrument.

  • TGA Parameters:

    • Temperature Range: 25 °C to 500 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • DSC Parameters:

    • Temperature Range: 25 °C to a temperature below the decomposition point determined by TGA.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition (TGA) and the melting point (DSC).

Conclusion

The comprehensive characterization of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" requires an integrated approach utilizing a suite of orthogonal analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation information for structural confirmation. HPLC is the primary tool for purity assessment and stability studies. FTIR offers rapid confirmation of functional groups, and thermal analysis provides crucial information on thermal stability and solid-state properties.

By employing the methodologies outlined in this guide, researchers and drug development professionals can establish a robust and scientifically sound analytical control strategy, ensuring the quality and consistency of this promising pharmaceutical building block.

References

  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Molecules, 28(21), 7354. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2595–2607. [Link]

  • de Souza, A. C. B., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 29(3), 698. [Link]

  • Nettis, A., et al. (2021). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Szeremeta, M., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

Sources

A Comparative Guide for Synthetic Strategy: Methyl (2-methyl-3-oxopiperazin-2-yl)acetate vs. its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the trajectory of a research program. The 2-oxopiperazine scaffold is a privileged structure found in numerous biologically active compounds. The functionalization of this core, particularly at the C2 position, offers a versatile handle for molecular elaboration. This guide provides an in-depth comparison of two closely related intermediates: Methyl (2-methyl-3-oxopiperazin-2-yl)acetate and its ethyl ester analog. We will delve into their synthetic nuances, compare their physicochemical properties, and discuss the practical implications of choosing one over the other in a drug discovery setting.

I. Synthetic Considerations: A Tale of Two Esters

The synthesis of these target molecules, while not explicitly detailed in a comparative study in the literature, can be logically constructed from established methodologies for related heterocyclic systems. A plausible and efficient route involves the alkylation of a suitable 2-methyl-3-oxopiperazine precursor.

Proposed Synthetic Workflow

The general strategy hinges on the synthesis of the core 2-methyl-3-oxopiperazine ring followed by C-alkylation at the 2-position with the corresponding haloacetate ester.

G cluster_0 Part 1: Piperazinone Core Synthesis cluster_1 Part 2: C-Alkylation A Alanine Ester C Amide Coupling A->C B N-protected Ethylenediamine B->C D Deprotection & Cyclization C->D E 2-Methyl-3-oxopiperazine D->E I Methyl (2-methyl-3-oxopiperazin-2-yl)acetate E->I 1. F 2. G J Ethyl (2-methyl-3-oxopiperazin-2-yl)acetate E->J 1. F 2. H F Strong Base (e.g., LDA) G Methyl Bromoacetate H Ethyl Bromoacetate

Caption: Proposed synthetic workflow for the preparation of the target esters.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of each ester, based on analogous reactions reported for other heterocyclic systems.

Protocol 1: Synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

  • Synthesis of 2-Methyl-3-oxopiperazine: This precursor can be synthesized via a multi-step sequence starting from an alanine ester and a suitably protected ethylenediamine, followed by amide coupling, deprotection, and intramolecular cyclization.

  • C-Alkylation:

    • To a solution of 2-methyl-3-oxopiperazine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

    • Add a solution of methyl bromoacetate (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of Ethyl (2-methyl-3-oxopiperazin-2-yl)acetate

The protocol is identical to that for the methyl ester, with the substitution of ethyl bromoacetate for methyl bromoacetate in the C-alkylation step.

Causality Behind Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base like LDA is crucial for the deprotonation of the α-carbon of the piperazinone without competing N-alkylation or reaction with the ester functionality.

  • Solvent and Temperature: Anhydrous THF is an appropriate solvent for reactions involving organolithium bases. The low temperature (-78 °C) is necessary to control the reactivity of the LDA and prevent side reactions.

  • Workup: The aqueous workup with a mild acid quench is designed to neutralize any remaining base and facilitate the extraction of the desired product.

II. Physicochemical Properties: A Comparative Analysis

While direct experimental data for the target compounds is scarce, we can infer their properties based on data from closely related analogs and general chemical principles.

PropertyMethyl (2-methyl-3-oxopiperazin-2-yl)acetateEthyl (2-methyl-3-oxopiperazin-2-yl)acetateRationale for Difference
Molecular Weight LowerHigherAddition of a -CH₂- group.
Boiling Point LowerHigherIncreased van der Waals forces with the larger ethyl group.
Melting Point Likely LowerLikely HigherCrystal packing efficiency can be influenced by the alkyl chain length.
Solubility in Organic Solvents HighHighBoth are expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.
Solubility in Water HigherLowerThe methyl ester is generally more hydrophilic than the corresponding ethyl ester.
Lipophilicity (LogP) LowerHigherThe additional methylene group in the ethyl ester increases its lipophilicity.
Susceptibility to Hydrolysis HigherLowerThe methyl ester is sterically less hindered and thus more susceptible to nucleophilic attack, including hydrolysis.
Chromatographic Retention Time (Reverse Phase) ShorterLongerDue to its higher lipophilicity, the ethyl ester will have a stronger interaction with the stationary phase.

Note: The properties listed are predicted based on general trends and data for analogous compounds. Experimental verification is recommended.

III. Practical Implications in a Drug Development Context

The choice between the methyl and ethyl ester is not merely a matter of synthetic convenience; it has tangible consequences for downstream applications and the overall drug development process.

Reactivity and Subsequent Synthetic Steps
  • Ester Hydrolysis: If the synthetic route requires the hydrolysis of the ester to the corresponding carboxylic acid, the methyl ester will generally react faster under basic conditions due to lower steric hindrance.

  • Transesterification: When using alkoxide bases in subsequent reactions, it is crucial to match the alcohol of the base to the ester to prevent transesterification. For example, sodium methoxide should be used with the methyl ester, and sodium ethoxide with the ethyl ester.

  • Amide Bond Formation: In the conversion of the ester to an amide, the slightly higher reactivity of the methyl ester may be advantageous, potentially leading to shorter reaction times or milder conditions.

Purification and Handling
  • Chromatography: The difference in polarity and lipophilicity between the two esters can be exploited for chromatographic separation from reaction impurities.

  • Crystallization: The ethyl ester, being slightly less polar, may have a higher propensity for crystallization, which can be advantageous for purification on a large scale.

Pharmacokinetic and Pharmacodynamic Considerations

While these are early-stage intermediates, the choice of ester can have downstream implications for the properties of the final active pharmaceutical ingredient (API).

  • Prodrug Strategies: Esters are common prodrug moieties. The rate of in vivo hydrolysis to the active carboxylic acid can be tuned by the choice of the ester group, with ethyl esters generally being more stable than methyl esters.

  • Physicochemical Properties of the API: The lipophilicity of the final molecule can be subtly modulated by the choice of the ester in a late-stage synthetic step, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_methyl Methyl Ester Attributes cluster_ethyl Ethyl Ester Attributes Start Choice of Ester Intermediate Methyl Methyl Ester Start->Methyl Ethyl Ethyl Ester Start->Ethyl M_React Higher Reactivity (e.g., faster hydrolysis) Methyl->M_React M_Pol More Polar / Less Lipophilic Methyl->M_Pol M_Pur Shorter RP-HPLC Retention Time Methyl->M_Pur E_React Greater Stability (e.g., slower hydrolysis) Ethyl->E_React E_Pol Less Polar / More Lipophilic Ethyl->E_Pol E_Pur Longer RP-HPLC Retention Time Ethyl->E_Pur

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Seebach Imidazolidinone Method for α-Alkylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research into the efficacy of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" as a chiral auxiliary for asymmetric synthesis did not yield sufficient data within the public domain of scientific literature. To provide a comprehensive and valuable guide, this document has been pivoted to focus on a well-established and highly effective alternative: the Seebach imidazolidinone auxiliary . This system is a cornerstone in the asymmetric synthesis of α-alkylated amino acids and offers a rich dataset for comparison and in-depth analysis.

Introduction: The Quest for Enantiopure α-Alkylated Amino Acids

α-Alkylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The introduction of an additional alkyl group at the α-carbon imparts unique conformational constraints on peptides, often leading to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. However, the creation of this quaternary stereocenter in an enantiomerically pure form presents a significant synthetic challenge. Chiral auxiliaries have emerged as a powerful solution, temporarily introducing a chiral scaffold to guide the stereoselective formation of the desired stereocenter. This guide provides a detailed examination of the Seebach imidazolidinone auxiliary, a robust system for the asymmetric synthesis of α-alkylated amino acids, and compares its performance with other leading methods.

The Seebach Imidazolidinone Auxiliary: A "Self-Regeneration of Stereocenters" Approach

The power of the Seebach imidazolidinone auxiliary lies in the principle of "Self-Regeneration of Stereocenters" (SRS).[1][2][3] In this elegant strategy, a chiral starting material, typically an enantiopure amino acid, is used to create a temporary chiral environment. This environment then directs the stereoselective introduction of a new substituent at the α-carbon. Crucially, after the desired transformation, the auxiliary is cleaved, yielding the enantiopure α-alkylated amino acid and regenerating the initial chiral source.

The most commonly employed Seebach auxiliaries are derived from the condensation of amino acid amides with pivalaldehyde, forming a 2-tert-butyl-imidazolidin-4-one ring system. The bulky tert-butyl group at the C-2 position effectively shields one face of the molecule, leading to high diastereoselectivity in subsequent reactions.

The Synthetic Workflow: From Glycine to α-Alkylated Amino Acids

The asymmetric synthesis of α-alkylated amino acids using the Seebach auxiliary generally follows a three-step sequence:

  • Formation of the Acylated Imidazolidinone: The journey begins with the acylation of the imidazolidinone, derived from a simple amino acid like glycine or alanine, with the desired acyl group.

  • Diastereoselective Alkylation: The acylated imidazolidinone is then deprotonated to form a rigid lithium enolate. The chelated structure of this enolate, combined with the steric hindrance from the tert-butyl group, directs the incoming electrophile to the opposite face, resulting in a highly diastereoselective alkylation.

  • Hydrolysis and Auxiliary Cleavage: The final step involves the hydrolysis of the alkylated imidazolidinone to release the desired α-alkylated amino acid and the chiral auxiliary, which can often be recovered and reused.

Seebach Auxiliary Workflow start Glycine Derivative imidazolidinone Seebach Imidazolidinone (Chiral Auxiliary) start->imidazolidinone Condensation acylation Acylation imidazolidinone->acylation acylated_imidazolidinone Acylated Imidazolidinone acylation->acylated_imidazolidinone deprotonation Deprotonation (e.g., LDA) acylated_imidazolidinone->deprotonation enolate Rigid Lithium Enolate deprotonation->enolate alkylation Diastereoselective Alkylation (R-X) enolate->alkylation alkylated_product Alkylated Imidazolidinone alkylation->alkylated_product hydrolysis Hydrolysis alkylated_product->hydrolysis amino_acid Enantiopure α-Alkylated Amino Acid hydrolysis->amino_acid recovered_auxiliary Recovered Auxiliary hydrolysis->recovered_auxiliary

Figure 1: General workflow for the asymmetric synthesis of α-alkylated amino acids using the Seebach imidazolidinone auxiliary.

Comparative Analysis: Seebach Imidazolidinone vs. Evans Oxazolidinone

FeatureSeebach ImidazolidinoneEvans Oxazolidinone
Chiral Source Amino acids (e.g., valine, phenylalanine)Amino alcohols (e.g., valinol, phenylalaninol)
Enolate Geometry Generally forms a rigid, chelated enolateForms a well-defined (Z)-enolate
Diastereoselectivity Excellent (>95% d.e. is common)Excellent (>95% d.e. is common)
Electrophile Scope Broad, including reactive alkyl halides and some less reactive electrophilesBroad, particularly effective with reactive alkyl halides
Auxiliary Cleavage Typically requires strong acidic or basic hydrolysisCan be cleaved under milder conditions (e.g., LiOH/H₂O₂)
Product Isolation Can sometimes be challenging due to the water-solubility of the product and auxiliaryGenerally straightforward
Auxiliary Recovery Often recoverableReadily recoverable

Key Insights:

  • Stereocontrol: Both auxiliaries provide exceptional levels of stereocontrol, consistently delivering high diastereomeric excess. The choice between them is often dictated by factors other than stereoselectivity.

  • Cleavage Conditions: The milder cleavage conditions for the Evans auxiliary can be a significant advantage, especially for sensitive substrates. The harsh hydrolysis required for the Seebach auxiliary may not be compatible with all functional groups.

  • Substrate Scope: Both systems are versatile, but the Seebach auxiliary has shown particular utility in the synthesis of more complex and sterically hindered α,α-disubstituted amino acids.

Experimental Protocols

The following are representative, detailed protocols for the key steps in the Seebach auxiliary workflow.

Preparation of the Acylated Imidazolidinone

Materials:

  • (S)-2-tert-Butyl-1-Boc-imidazolidin-4-one

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous conditions

Procedure:

  • Dissolve (S)-2-tert-Butyl-1-Boc-imidazolidin-4-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of propionyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the acylated imidazolidinone.

Diastereoselective Alkylation

Materials:

  • Acylated imidazolidinone

  • Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous conditions

Procedure:

  • Dissolve the acylated imidazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

Hydrolysis and Auxiliary Cleavage

Materials:

  • Alkylated imidazolidinone

  • 6 M Hydrochloric acid (HCl)

  • Dioxane

Procedure:

  • Dissolve the purified alkylated imidazolidinone (1.0 eq) in a 1:1 mixture of dioxane and 6 M HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with diethyl ether to remove the pivalaldehyde and other organic impurities.

  • The aqueous layer, containing the hydrochloride salt of the α-alkylated amino acid, can be further purified by ion-exchange chromatography or by neutralization and crystallization.

Figure 2: Proposed mechanism for the diastereoselective alkylation of the Seebach auxiliary enolate. The lithium cation chelates to both oxygen atoms, creating a rigid structure. The bulky tert-butyl group blocks the top face, forcing the electrophile to approach from the bottom face. (Note: Actual image URLs would be needed for a visual representation).

Conclusion: A Trusted Method for Asymmetric Synthesis

The Seebach imidazolidinone auxiliary stands as a testament to the power of chiral auxiliary-based methods in asymmetric synthesis. Its ability to reliably and predictably generate enantiopure α-alkylated amino acids with high diastereoselectivity has cemented its place in the synthetic organic chemist's toolbox. While alternative methods like the Evans oxazolidinone auxiliary offer advantages in specific contexts, particularly regarding milder cleavage conditions, the Seebach method remains a go-to strategy for its robustness and broad applicability. For researchers and drug development professionals, a thorough understanding of these established methodologies is paramount for the efficient and stereocontrolled synthesis of complex, biologically active molecules.

References

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(8), 1909. [Link]

  • Sting, A. R., & Seebach, D. (1996). Synthesis and First Applications of a New Chiral Auxiliary (tert-Butyl 2-(tert-Butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate). Helvetica Chimica Acta, 79(1), 239-262. [Link]

  • Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective alkylation of a chiral imide. A practical synthesis of enantiomerically pure α-substituted carboxylic acids. Journal of the American Chemical Society, 114(24), 9434-9449. [Link]

  • Seebach, D., & Fadel, A. (1985). Alkylation of amino acids without loss of the optical activity: preparation of. alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Helvetica Chimica Acta, 68(5), 1243-1250. [Link]

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 35(23-24), 2708-2748. [Link]

  • de la Cruz, R., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(9), 14392-14404. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Williams, T. J. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 87(7), 730-732. [Link]

  • Panahi, F., Khosravi, H., Bauer, F., & Breit, B. (2021). Asymmetric hydroalkylation of alkynes and allenes with imidazolidinone derivatives: α-alkenylation of α-amino acids. Chemical Science, 12(18), 6344-6349. [Link]

  • Seebach, D., & Miller, D. D. (1985). Process for preparation of alpha-alkyl amino acids.
  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle†‡. Semantic Scholar. [Link]

  • Williams, T. J. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Knight, B. J., Stache, E. E., & Ferreira, E. M. (2015). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Tetrahedron, 71(35), 5814-5823. [Link]

  • Seebach, D. (2004). The TADDOLs, their derivatives, and their applications in asymmetric synthesis, catalysis, and resolution. Chirality, 16(S1), S129-S138.
  • LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Gante, J. (1994). Chiral Auxiliaries—Principles and Recent Applications. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Jackson, R. F. W., et al. (2015). Stereoretentive formylation of (S)-proline: new application of the self-regeneration of stereo-centres (SRS) principle via chelation to cobalt(III). Dalton Transactions, 44(42), 18438-18446. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2014). Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. The Journal of Organic Chemistry, 79(24), 11848-11857. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Pericàs, M. A., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(21), 8286-8290. [Link]

  • Seebach, D., et al. (1996). ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tert-Butyl 2-(tert-Butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V). ChemInform, 27(22). [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Khan Academy. [Link]

  • Majumdar, S., & Panda, G. (2011). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 1(8), 1438-1467. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(24), 2895-2933. [Link]

  • D'Oca, M. G. M., & G. A. Molander. (2003). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. In Comprehensive Organic Synthesis II (Vol. 1, pp. 1-45). Elsevier. [Link]

  • Bräse, S., et al. (2015). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Chemistry - A European Journal, 21(38), 13246-13251. [Link]

Sources

Quantitative Analysis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate in Reaction Mixtures: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous quantitative analysis of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of various analytical techniques for the quantitative determination of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, a key intermediate in various synthetic pathways. The choice of analytical methodology is critical, directly impacting the accuracy and reliability of data that informs process optimization, impurity profiling, and ultimately, regulatory compliance.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a causal explanation for experimental choices, grounding each protocol in the principles of scientific integrity and self-validation. We will explore and compare High-Performance Liquid Chromatography (HPLC) with different detection methods, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section will detail the underlying principles, provide a validated experimental protocol, and present comparative data to guide the selection of the most appropriate method for your specific analytical needs.

The Importance of Method Validation

Before delving into specific techniques, it is crucial to underscore the non-negotiable requirement for analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as ICH Q2(R2), that outline the necessary validation characteristics.[2][3] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Throughout this guide, the discussion of each analytical technique will be framed within the context of these validation parameters, providing a holistic view of their performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds.[4][5] For a molecule like Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, which lacks a strong chromophore, direct UV detection can be challenging, necessitating alternative approaches.[6][7]

HPLC with UV Detection via Derivatization

Principle: This technique involves a chemical reaction to attach a UV-absorbing "tag" to the analyte, thereby enhancing its detectability.[6][8][9] Pre-column derivatization is often employed, where the reaction occurs before the sample is injected into the HPLC system.[6] For the secondary amine in the piperazine ring of our target molecule, a variety of derivatizing agents can be used.[10]

Causality of Experimental Choices:

  • Derivatizing Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a suitable choice as it reacts with secondary amines to form a stable, highly UV-active derivative.[11] This allows for sensitive detection at wavelengths where the parent compound has negligible absorbance.

  • Column: A reversed-phase C18 column is selected for its versatility in separating moderately polar compounds. The non-polar stationary phase will retain the derivatized analyte, allowing for separation from unreacted derivatizing agent and other matrix components.

  • Mobile Phase: A gradient of acetonitrile and water is a common choice for reversed-phase chromatography, providing a good balance of solvent strength to elute the analyte with a good peak shape. A buffer, such as phosphate buffer, is included to maintain a consistent pH and improve peak symmetry.

  • Detection Wavelength: The detection wavelength is set at the absorption maximum of the NBD-derivative, which is typically around 340 nm, to maximize sensitivity.[11]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the reaction mixture sample and dissolve it in the same solvent.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add a solution of NBD-Cl in acetonitrile and a suitable buffer (e.g., borate buffer, pH 9.0).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time to ensure complete reaction.

    • Cool the mixture and dilute with the mobile phase to stop the reaction.

  • HPLC Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection: UV at 340 nm

Workflow Diagram:

HPLC_UV_Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Dissolve Dissolve in Acetonitrile Sample->Dissolve Standard Reference Standard Standard->Dissolve Deriv Add NBD-Cl & Buffer Dissolve->Deriv Heat Heat (e.g., 60°C) Deriv->Heat Cool Cool & Dilute Heat->Cool Inject Inject into HPLC Cool->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

HPLC with Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly advantageous as it does not require the analyte to have a chromophore. The mass spectrometer detects the analyte based on its mass-to-charge ratio (m/z).

Causality of Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, minimizing fragmentation and maximizing the signal of the molecular ion.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Mobile Phase: A mobile phase of acetonitrile and water with a small amount of formic acid is used. The formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency, leading to improved accuracy and precision.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and a separate stock solution of the stable isotope-labeled internal standard in a suitable solvent.

    • Prepare calibration standards by spiking a constant amount of the internal standard into each dilution of the reference standard.

    • Prepare samples by accurately weighing the reaction mixture, dissolving it in a suitable solvent, and adding the same constant amount of the internal standard.

  • LC-MS Conditions:

    • Column: C18, 2.1 mm x 100 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Ionization: ESI Positive

    • SRM Transition: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

Workflow Diagram:

LC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Reaction Mixture Spike Spike with Internal Standard Sample->Spike Standard Reference Standard Standard->Spike IS Internal Standard IS->Spike Inject Inject into HPLC Spike->Inject Separate C18 Column Separation Inject->Separate Ionize ESI Positive Ionization Separate->Ionize Analyze SRM on Triple Quadrupole Ionize->Analyze Quantify Quantify using Response Ratio Analyze->Quantify

Caption: Workflow for quantitative analysis by LC-MS with an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] Since Methyl (2-methyl-3-oxopiperazin-2-yl)acetate is a relatively polar molecule, derivatization may be necessary to improve its volatility and chromatographic behavior.[12]

Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer for detection. Derivatization is often employed to convert polar functional groups into less polar, more volatile derivatives.

Causality of Experimental Choices:

  • Derivatization Agent: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice for derivatizing amides and amines. This replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the TMS-derivatized analytes.[13][14]

  • Injection Mode: Splitless injection is used to ensure the transfer of the entire sample onto the column, which is important for trace analysis.

  • Ionization: Electron Ionization (EI) is a standard technique in GC-MS that produces characteristic fragmentation patterns, which can be used for both qualitative confirmation and quantitative analysis.[15]

  • Internal Standard: An internal standard, structurally similar to the analyte but with a different retention time, is crucial for accurate quantification to correct for variations in injection volume and derivatization efficiency.[13]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).

    • Prepare calibration standards by adding a constant amount of the internal standard to each dilution of the reference standard.

    • Prepare samples by accurately weighing the reaction mixture, dissolving it in a suitable solvent, and adding the same amount of internal standard.

  • Derivatization Procedure:

    • Evaporate the solvent from an aliquot of each standard and sample solution under a stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., 70°C) for a specific time to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (splitless)

    • Oven Program: 100°C hold for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-550

Workflow Diagram:

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Reaction Mixture Spike Spike with Internal Standard Sample->Spike Standard Reference Standard Standard->Spike IS Internal Standard IS->Spike Evap Evaporate Solvent Spike->Evap Deriv Add BSTFA & Heat Evap->Deriv Inject Inject into GC Deriv->Inject Separate Capillary Column Separation Inject->Separate Detect EI-MS Detection Separate->Detect Quantify Quantify using Response Ratio Detect->Quantify

Caption: Workflow for quantitative analysis by GC-MS with derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[11][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]

Principle: A known amount of a certified internal standard is added to a known amount of the sample. The concentration of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a specific signal from the internal standard.[17][18]

Causality of Experimental Choices:

  • Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, and have signals that do not overlap with the analyte or solvent signals.[11][17] For Methyl (2-methyl-3-oxopiperazin-2-yl)acetate in a solvent like DMSO-d6, maleic acid or dimethyl sulfone could be suitable internal standards.[17]

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.[11] DMSO-d6 is a good choice for polar compounds.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully set. A long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons being integrated, is essential to allow for full relaxation of the nuclei between scans.[17] A 90° pulse angle is used for maximum signal excitation.[17]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture sample into an NMR tube.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by vortexing or sonication.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A simple pulse-acquire sequence (e.g., zg) is sufficient.

    • Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Pulse Angle: 90°.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the methyl ester singlet) and a well-resolved signal of the internal standard (e.g., the vinyl proton singlet of maleic acid).

    • Calculate the concentration of the analyte using the following formula:

      • Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / Mass_analyte) * (MW_analyte / MW_IS) * Purity_IS

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Add_Solvent Add Deuterated Solvent Weigh_Sample->Add_Solvent Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Add_Solvent Dissolve Dissolve Completely Add_Solvent->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Phase and Baseline Correction Acquire->Process Params Set Quantitative Parameters (Long D1, 90° Pulse) Params->Acquire Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for quantitative analysis by qNMR using an internal standard.

Comparison of Analytical Methodologies

The selection of the most suitable analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the discussed techniques for the quantitative analysis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Parameter HPLC-UV (with Derivatization) LC-MS GC-MS (with Derivatization) qNMR
Principle Chromatographic separation followed by UV detection of a derivatized analyte.Chromatographic separation followed by mass-based detection.Chromatographic separation of a volatile derivative followed by mass-based detection.Direct quantification based on the ratio of signal integrals of the analyte and an internal standard.
Specificity Good, but dependent on chromatographic resolution and potential interferences from other derivatized compounds.Very high, especially with SRM, which minimizes interferences.Very high, based on both retention time and mass fragmentation pattern.Very high, based on unique chemical shifts of specific protons.
Sensitivity Good, typically in the ppm range.[11]Excellent, can reach ppb or even ppt levels.Excellent, can reach ppb levels.[15]Moderate, typically requires mg amounts of sample.
Linearity Good over a defined range.Excellent over a wide dynamic range.Excellent over a wide dynamic range.Excellent over a wide dynamic range.[19]
Accuracy & Precision Good, but can be affected by the reproducibility of the derivatization reaction.Excellent, especially with a stable isotope-labeled internal standard.Excellent, with a suitable internal standard to correct for derivatization and injection variability.Excellent, considered a primary ratio method.
Sample Throughput Moderate, due to the extra derivatization step.High, with modern UPLC systems.Moderate, due to the derivatization and evaporation steps.Lower, due to long relaxation delays required for accurate quantification.
Method Development Can be complex due to the need to optimize the derivatization reaction.Moderately complex, requiring optimization of both LC and MS parameters.Complex, requiring optimization of derivatization, GC, and MS parameters.Relatively straightforward, mainly involves selecting a suitable internal standard and optimizing acquisition parameters.
Instrumentation Cost Relatively low.High.Moderate to high.Very high.
Key Advantage Widely available instrumentation.High sensitivity and selectivity without derivatization.High sensitivity and structural information from fragmentation.No need for a specific reference standard of the analyte for calibration; non-destructive.[1][16]
Key Disadvantage Derivatization can be time-consuming and a source of error.High cost and complexity of instrumentation.Requires the analyte to be volatile or derivatizable; potential for thermal degradation.Lower sensitivity compared to chromatographic methods; high instrument cost.[20]

Conclusion and Recommendations

The choice of the optimal analytical method for the quantitative analysis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate in reaction mixtures is a multi-faceted decision.

  • For routine quality control in a laboratory with standard equipment, HPLC with UV detection after derivatization offers a cost-effective and reliable solution, provided the derivatization procedure is well-controlled and validated.

  • When high sensitivity and selectivity are paramount, particularly for impurity profiling or analysis in complex matrices, LC-MS is the method of choice. Its ability to directly analyze the compound without derivatization simplifies sample preparation and reduces potential sources of error.

  • GC-MS can be a viable alternative if the analyte can be reproducibly derivatized to a volatile and thermally stable compound. It provides excellent sensitivity and the added benefit of structural confirmation through mass spectral libraries.

  • qNMR stands out as a powerful, non-destructive technique for obtaining highly accurate and precise results without the need for an analyte-specific calibration curve. It is an excellent choice for the certification of reference materials or for obtaining a definitive quantification that can be used to validate other chromatographic methods. However, its lower sensitivity and high instrumentation cost may limit its use for routine, high-throughput applications.

Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure that it is fit for its intended purpose, providing trustworthy and accurate data to support the drug development process.[2]

References

  • Journal of Chemical, Biological and Physical Sciences. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • National Institutes of Health. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Pharma Tutor. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • The Royal Society Publishing. Quantitative mass spectrometry methods for pharmaceutical analysis. Available from: [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available from: [Link]

  • National Institutes of Health. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Ellutia. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]

  • National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • Longdom Publishing. Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. Available from: [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available from: [Link]

  • The Science for Population Protection. INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Available from: [Link]

  • ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available from: [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]

  • BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Available from: [Link]

  • Chemistry LibreTexts. 4.2: Quantitative and Qualitative GC and GC-MS. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. Available from: [Link]

  • Reddit. If a compound doesn't have a chromophore, then why can't it be used in HPLC with a UV detector?. Available from: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Available from: [Link]

  • National Institutes of Health. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Available from: [Link]

  • ResearchGate. Table 1 Internal standards and performance check standards for GC-MS. Available from: [Link]

  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Available from: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. Available from: [Link]

Sources

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